Meosuc-aapm-pna
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUQUDLEABXXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404147 | |
| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70967-91-8 | |
| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MeOSuc-AAPV-pNA: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valyl-p-nitroanilide, commonly abbreviated as MeOSuc-AAPV-pNA, is a highly sensitive and specific chromogenic peptide substrate. It is primarily utilized in biochemical assays to measure the enzymatic activity of two key serine proteases involved in the human immune response: human neutrophil elastase (HNE) and proteinase 3 (PR3).[1][2][3] This technical guide provides a comprehensive overview of MeOSuc-AAPV-pNA, including its chemical properties, mechanism of action, detailed experimental protocols, and relevant kinetic data to support its application in research and drug development.
Chemical and Physical Properties
MeOSuc-AAPV-pNA is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) chromophore. The cleavage of the amide bond between the valine residue and the pNA group by a target protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.
| Property | Value |
| Chemical Formula | C₂₇H₃₈N₆O₉ |
| Molecular Weight | 590.6 g/mol |
| CAS Number | 70967-90-7 |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO (>20 mM) and methanol (1 mg/mL)[1] |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
The enzymatic activity of neutrophil elastase or proteinase 3 is determined by monitoring the rate of p-nitroanilide release. The enzyme recognizes and binds to the peptide sequence (Ala-Ala-Pro-Val) of the substrate. Upon binding, the protease catalyzes the hydrolysis of the peptide bond C-terminal to the valine residue, liberating the pNA molecule. The free pNA in solution exhibits a strong absorbance at a wavelength of 405 nm, and the rate of its formation is directly proportional to the enzyme's activity.
Enzymatic Specificity
MeOSuc-AAPV-pNA is a highly specific substrate for human and mouse neutrophil elastase and proteinase 3.[2] It is not significantly hydrolyzed by other related proteases such as cathepsin G or chymotrypsin, making it a valuable tool for selectively studying the activity of HNE and PR3 in complex biological samples.[1][2]
Data Presentation: Quantitative Kinetic Parameters
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Neutrophil Elastase | 0.152 | 18.24 | 120,000 |
Note: The kcat value was calculated from the provided kcat/Km and Km values.
Experimental Protocols
I. Neutrophil Elastase or Proteinase 3 Activity Assay
This protocol outlines a general procedure for measuring the activity of purified HNE or PR3 using MeOSuc-AAPV-pNA.
Materials:
-
Human Neutrophil Elastase (HNE) or Proteinase 3 (PR3)
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20
-
DMSO (for dissolving the substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO.
-
Enzyme Preparation: Dilute the enzyme stock solution to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Add 25 µL of a working solution of MeOSuc-AAPV-pNA in assay buffer to each well to initiate the reaction. The final substrate concentration should ideally be varied to determine the Michaelis-Menten kinetics, typically ranging from 0.1 to 5 times the Km. For a single point assay, a concentration of 200 µM is commonly used.
-
-
Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per minute (ΔA/min) to the concentration of p-nitroanilide produced per minute using the Beer-Lambert law (ε of pNA at 405 nm = 8,800 M⁻¹cm⁻¹).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
II. Inhibitor Screening Assay
This protocol can be used to screen for and characterize inhibitors of HNE or PR3.
Materials:
-
All materials from the activity assay protocol.
-
Putative inhibitor compound(s) dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Add 10 µL of the inhibitor solution at various concentrations (or a single concentration for screening) to the wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Add 15 µL of the MeOSuc-AAPV-pNA working solution to each well to initiate the reaction. The final substrate concentration should be close to the Km value for competitive inhibitor studies.
-
Immediately measure the absorbance at 405 nm as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition by comparing the velocity in the presence of the inhibitor to the vehicle control.
-
For inhibitor characterization, plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the inhibition constant (Ki) or IC₅₀ value.
-
Mandatory Visualizations
Experimental Workflow for an Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay using MeOSuc-AAPV-pNA.
Reaction Mechanism
Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA to produce a colored product.
References
MeOSuc-AAPV-pNA: A Technical Guide for Neutrophil Elastase Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) for the detection of human neutrophil elastase (HNE) activity. This document details the substrate's properties, provides a standardized experimental protocol for its use, presents key quantitative data, and illustrates the relevant biological pathways.
Introduction to MeOSuc-AAPV-pNA
MeOSuc-AAPV-pNA is a highly sensitive and specific synthetic peptide substrate designed for the kinetic measurement of neutrophil elastase activity.[1][2][3][4] Structurally, it consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that mimics the cleavage site of natural substrates of HNE, coupled to a p-nitroanilide (pNA) chromophore.[3][5] The methoxysuccinyl group at the N-terminus enhances the substrate's affinity for the enzyme.[5]
Upon enzymatic cleavage by neutrophil elastase at the carboxyl side of the valine residue, the colorless substrate releases the yellow-colored p-nitroanilide. The rate of pNA release, which can be continuously monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the elastase activity.[2][4][6] This substrate is a valuable tool for in vitro assays using purified enzyme, as well as for measuring elastase activity in biological fluids and cell culture supernatants.[2] It is recognized for its high sensitivity and specificity for neutrophil elastase and proteinase 3 (PR3), with no significant hydrolysis by other proteases such as cathepsin G or chymotrypsin.[2][4]
Quantitative Data
The following tables summarize the key physical, chemical, and kinetic parameters of MeOSuc-AAPV-pNA.
Table 1: Physicochemical Properties of MeOSuc-AAPV-pNA
| Property | Value | Reference(s) |
| Alternate Name | N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide | [3] |
| CAS Number | 70967-90-7 | [3] |
| Molecular Formula | C₂₇H₃₈N₆O₉ | [3] |
| Molecular Weight | 590.63 g/mol | [3] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble in DMSO (>20 mM) and methanol (1 mg/mL) | [2] |
| Storage | -20°C | [2] |
Table 2: Kinetic Parameters for Human Neutrophil Elastase with MeOSuc-AAPV-pNA
| Parameter | Value | Conditions | Reference(s) |
| Kcat/Km | 120,000 M⁻¹s⁻¹ | - | [6] |
| Km | 0.152 mM | - | [7] |
| kcat | 3.3 s⁻¹ | - | [7] |
Experimental Protocols
This section provides a detailed methodology for a standard human neutrophil elastase activity assay using MeOSuc-AAPV-pNA.
Materials and Reagents
-
Human Neutrophil Elastase (HNE), purified
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Inhibitor (optional, for control experiments): e.g., Sivelestat
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions
Preparation of Solutions
-
HNE Stock Solution: Reconstitute purified HNE in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer.
-
Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Substrate Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in Assay Buffer. A typical final concentration is 100-200 µM.
-
Inhibitor Stock Solution (Optional): Prepare a stock solution of the desired inhibitor in DMSO.
Assay Procedure
-
Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Enzyme Addition: Add 25 µL of the diluted HNE solution to the appropriate wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
Inhibitor Addition (Optional): If testing for inhibition, add 25 µL of the inhibitor solution to the appropriate wells. For control wells, add 25 µL of the vehicle (e.g., Assay Buffer with the same percentage of DMSO as the inhibitor solution).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact.
-
Initiate Reaction: Add 100 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min). The elastase activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroanilide (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).
Visualizations
The following diagrams illustrate the enzymatic reaction and a key signaling pathway involving neutrophil elastase.
Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by neutrophil elastase.
Caption: Signaling pathway of NE-induced MUC1 transcription.[8][9]
Conclusion
MeOSuc-AAPV-pNA is a robust and reliable tool for the quantitative determination of neutrophil elastase activity. Its high sensitivity and specificity make it suitable for a wide range of research applications, from basic enzymology to the screening of potential inhibitors in drug discovery programs. The standardized protocol provided in this guide, along with the supporting quantitative data and pathway diagrams, offers a solid foundation for researchers to effectively utilize this substrate in their studies of neutrophil elastase and its role in health and disease.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elastase Substrate I, Colorimetric [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
Understanding proteinase 3 function in disease
An In-depth Technical Guide to the Function of Proteinase 3 in Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proteinase 3 (PR3), a serine protease primarily found in the azurophilic granules of neutrophils, plays a critical dual role in human physiology and pathology. While it contributes to host defense through the proteolytic generation of antimicrobial peptides, it is more notoriously known as the primary autoantigen in ANCA-Associated Vasculitis (AAV), particularly Granulomatosis with Polyangiitis (GPA).[1][2] In this disease, the production of anti-neutrophil cytoplasmic antibodies (ANCA) against PR3 (PR3-ANCA) triggers a devastating autoimmune response. These autoantibodies bind to PR3 expressed on the surface of neutrophils, causing aberrant activation, degranulation, and the formation of neutrophil extracellular traps (NETs), which collectively inflict severe damage upon small blood vessel walls.[3][4] Beyond this direct pathogenic role, PR3 itself acts as a potent pro-inflammatory mediator, influencing cytokine networks, interfering with the clearance of apoptotic cells, and driving the granulomatous inflammation characteristic of GPA.[5][6] This guide provides a comprehensive overview of PR3's function in disease, detailing its enzymatic properties, the signaling pathways it modulates, key quantitative data, and the experimental protocols used to study its activity and expression.
Physiological and Pathological Roles of Proteinase 3
Human proteinase 3 (hPR3) is a 29 kDa enzyme encoded by the PRTN3 gene on chromosome 19.[1][2] Its primary physiological function is thought to be the degradation of extracellular proteins and the generation of antimicrobial peptides at sites of inflammation.[7] However, its inappropriate expression and the subsequent autoimmune response are central to the pathogenesis of GPA.
In GPA, PR3 becomes the target of IgG autoantibodies, known as PR3-ANCA.[8] Patients with PR3-ANCA often experience more severe symptoms, a higher likelihood of relapse, and greater resistance to therapy compared to those with ANCA targeting other antigens like myeloperoxidase (MPO).[1][8] The level of PR3 expression on the membrane of resting neutrophils (mPR3) is a significant pathogenic factor; a higher percentage of mPR3-positive neutrophils is observed in GPA patients and is correlated with an increased risk of disease relapse.[5][9][10]
Pathogenic Signaling Pathways Involving Proteinase 3
PR3's role in disease extends beyond simply being an antibody target. It actively participates in and modulates several key signaling pathways that perpetuate inflammation and tissue damage.
PR3-ANCA-Mediated Neutrophil Activation
The canonical pathogenic mechanism in PR3-AAV involves the binding of PR3-ANCA to neutrophils. For this to occur, neutrophils must first be "primed" by inflammatory cytokines like TNF-α, which causes the translocation of PR3 from intracellular granules to the cell surface. The PR3-ANCA then cross-links membrane-bound PR3 (via its Fab fragment) and Fc gamma receptors (FcγR) on the neutrophil surface, leading to potent cell activation.[3] This results in a respiratory burst, the release of reactive oxygen species (ROS), lytic enzymes, and the formation of NETs, all of which cause direct endothelial injury and vasculitis.[4]
PR3 as a Pro-inflammatory "Danger Signal"
Even in the absence of ANCA, PR3 can drive inflammation. When expressed on the surface of apoptotic neutrophils, PR3 can impair their clearance by macrophages (a process called efferocytosis).[5][11] This disruption of immune silencing creates a pro-inflammatory microenvironment. PR3 on apoptotic cells can interact with macrophages via the IL-1R1/MyD88 signaling pathway, stimulating the production of inflammatory chemokines and perpetuating inflammation.[5][12] Furthermore, PR3 can function as an endogenous "danger" signal by activating Protease-Activated Receptor-2 (PAR-2) on dendritic cells, triggering their maturation and promoting a Th1-type immune response.[13]
Role in Granuloma Formation
Granulomatous inflammation is a hallmark of GPA, distinguishing it from other forms of AAV.[6][14] Recent studies have shown that PR3 directly promotes the formation of multinucleated giant cells (MGCs), which are central to granulomas.[6] This process is dependent on the interaction of PR3 with monocyte Mac-1 and PAR-2 receptors, leading to the production of Interleukin-6 (IL-6) and subsequent activation of the STAT3 signaling pathway.[6][14] This provides a direct mechanistic link between the specific autoantigen (PR3) and the characteristic pathology (granulomas) of GPA.
Quantitative Data Presentation
Quantitative analysis of PR3 expression, activity, and antibody titers is crucial for diagnosis, monitoring, and research in AAV.
Table 1: PR3-ANCA Prevalence and Clinical Associations
| Disease | PR3-ANCA Prevalence | Associated ANCA Pattern (IIF) | Key Clinical Features |
|---|---|---|---|
| Granulomatosis with Polyangiitis (GPA) | ~80-90% of active, generalized cases[3][8] | Cytoplasmic (c-ANCA)[15] | Upper airway involvement, granulomatous lesions, high relapse rate[8] |
| Microscopic Polyangiitis (MPA) | ~35%[8] | Cytoplasmic (c-ANCA) | Renopulmonary involvement[8] |
| Eosinophilic Granulomatosis with Polyangiitis (EGPA) | Less common | Cytoplasmic (c-ANCA) | - |
Table 2: Membrane PR3 (mPR3) Expression in Health and Disease
| Cohort | Parameter | Value | Significance |
|---|---|---|---|
| Healthy Volunteers | % of PR3-high neutrophils | 55 ± 20%[16] | Baseline expression varies among individuals. |
| Patients with Inflammatory Disease | % of PR3-high neutrophils | 72 ± 19%[16] | Significantly higher than healthy controls (P < 0.0001).[16] |
| PR3-ANCA Positive AAV Patients | % of mPR3+/CD177+ neutrophils | 71.2%[17] | Significantly higher than healthy donors (58.4%, P = 0.0044).[17] |
| GPA Patients in Remission | mPR3 expression level | Elevated level | Associated with increased risk for relapse (P = 0.021).[10] |
Table 3: Enzymatic Activity of Proteinase 3
| Substrate | Kinetic Parameter | Value | Notes |
|---|---|---|---|
| Boc-Ala-Ala-Nva-SBzl | kcat/Km | 1.0 x 10⁶ M⁻¹s⁻¹[18] | A highly specific thioester substrate. |
| (Abz)-VADnorVADRQ-(EDDnp) | - | - | A specific FRET substrate used for measuring mPR3 activity.[19] |
| Elastin | - | - | A key physiological substrate; degradation is inhibited by c-ANCA IgG.[18] |
Key Experimental Protocols
Investigating the role of PR3 requires specific and sensitive methodologies to detect autoantibodies, measure enzymatic activity, and quantify protein expression.
ANCA Detection: IIF and Immunoassays
The standard diagnostic approach for AAV involves a two-step process: an initial screen by indirect immunofluorescence (IIF) followed by an antigen-specific immunoassay like ELISA.[15][20]
Protocol 1: Indirect Immunofluorescence (IIF)
-
Substrate Preparation: Human neutrophils are isolated, fixed on a glass slide using ethanol. Ethanol fixation causes charged granular contents, like MPO, to redistribute around the nucleus, while PR3 remains in the cytoplasm.[15][21]
-
Serum Incubation: Patient serum, diluted (e.g., 1:4 and 1:8), is incubated on the slide.[21] If ANCA are present, they will bind to the neutrophil antigens.
-
Secondary Antibody: A fluorescein-labeled anti-human IgG antibody is added, which binds to any patient ANCA attached to the neutrophils.[21]
-
Microscopy: The slide is viewed under a fluorescence microscope.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Antigen Coating: A microtiter plate is coated with highly purified human PR3.
-
Serum Incubation: Diluted patient serum is added to the wells. PR3-ANCA, if present, binds to the coated antigen.
-
Enzyme-Conjugated Secondary Antibody: An enzyme-linked (e.g., horseradish peroxidase) anti-human IgG is added.
-
Substrate Addition: A chromogenic substrate is added. The enzyme on the secondary antibody converts the substrate, producing a color change.
-
Detection: The absorbance of the color is measured with a spectrophotometer. The intensity is proportional to the amount of PR3-ANCA in the sample.
PR3 Enzymatic Activity Assay
Measuring PR3's proteolytic activity is essential for inhibitor screening and functional studies. Assays often use a specific fluorogenic substrate.
Protocol 3: FRET-Based Activity Assay This protocol is adapted from methodologies used to measure mPR3 activity.[19]
-
Enzyme Source: Use either purified PR3 or intact neutrophils (for mPR3 activity). For neutrophil studies, use a concentration of ~300,000 cells per 150 µL.[19]
-
Reaction Buffer: Prepare a suitable buffer, such as PBS with EGTA.[19]
-
Inhibitor Incubation (Optional): To test inhibitors, pre-incubate the enzyme source with varying concentrations of the inhibitor compound for 30 minutes at room temperature.[22]
-
Substrate Addition: Initiate the reaction by adding a specific FRET (Förster Resonance Energy Transfer) peptide substrate, such as (Abz)-VADnorVADRQ-(EDDnp), to a final concentration of 5-15 µM.[19][22]
-
Fluorescence Monitoring: Continuously measure the increase in fluorescence using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).[22] Cleavage of the FRET peptide separates the quencher (EDDnp) from the fluorophore (Abz), resulting in an increased signal.
-
Data Analysis: Calculate the rate of hydrolysis. For inhibitor studies, fit the data using nonlinear regression to determine IC₅₀ values.[22]
Quantification of Membrane PR3 (mPR3) by Flow Cytometry
Flow cytometry is the gold standard for quantifying the percentage of neutrophils that express PR3 on their surface and the relative amount of expression.
Protocol 4: Flow Cytometry for mPR3
-
Sample Collection: Collect whole blood in heparinized tubes.
-
Cell Staining: Incubate a specific volume of whole blood with a fluorescently-labeled monoclonal anti-PR3 antibody.
-
Red Blood Cell Lysis: After incubation, lyse the red blood cells using a commercial lysing solution.
-
Washing: Wash the remaining leukocytes with buffer (e.g., PBS) and centrifuge to pellet the cells.
-
Acquisition: Resuspend the cells in buffer and analyze on a flow cytometer equipped with an appropriate laser (e.g., 488 nm argon laser).[19]
-
Gating and Analysis:
-
Gate on the neutrophil population based on their characteristic forward and side scatter properties.
-
Within the neutrophil gate, quantify the percentage of cells positive for the anti-PR3 antibody fluorescence (%mPR3+) and the mean fluorescence intensity (MFI), which reflects the level of mPR3 expression.
-
Conclusion and Future Directions
Proteinase 3 is far more than a passive autoantigen; it is an active participant in the inflammatory cascade that defines GPA and other vasculitides. Its ability to trigger neutrophil activation via ANCA, disrupt the resolution of inflammation, and drive granuloma formation places it at a central nexus of the disease process. The quantitative relationship between mPR3 expression levels and the risk of relapse underscores its clinical significance.[10]
For drug development professionals, PR3 presents a compelling therapeutic target. Strategies could include the development of specific PR3 enzymatic inhibitors, agents that block the interaction between PR3-ANCA and neutrophils, or therapies aimed at modulating the downstream signaling pathways (e.g., IL-6/STAT3) that PR3 activates. A deeper understanding of the mechanisms that control PR3 expression and externalization may also unveil novel therapeutic avenues to treat and manage these severe autoimmune diseases.
References
- 1. all-imm.com [all-imm.com]
- 2. Proteinase 3 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Pathogenicity of Proteinase 3-Anti-Neutrophil Cytoplasmic Antibody in Granulomatosis With Polyangiitis: Implications as Biomarker and Future Therapies [frontiersin.org]
- 4. The plasma proteome reveals distinct signaling pathways associated with PR3-ANCA positive and MPO-ANCA positive vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteinase 3 on apoptotic cells disrupts immune silencing in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteinase 3 promotes formation of multinucleated giant cells and granuloma-like structures in patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune functions of proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What you should know about PR3-ANCA: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immune dysregulation in ANCA-associated vasculitis : role of the proteinase 3 | Institut Cochin [institutcochin.fr]
- 13. Proteinase 3, protease-activated receptor-2 and interleukin-32: linking innate and autoimmunity in Wegener's granulomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteinase 3 promotes formation of multinucleated giant cells and granuloma-like structures in patients with granulomatosis with polyangiitis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. Proteinase 3 expression on neutrophil membranes from patients with infectious disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elevated neutrophil membrane expression of proteinase 3 is dependent upon CD177 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteinase 3: substrate specificity and possible pathogenetic effect of Wegener's granulomatosis autoantibodies (c-ANCA) by dysregulation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalytic Activity and Inhibition of Wegener Antigen Proteinase 3 on the Cell Surface of Human Polymorphonuclear Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antineutrophil Cytoplasmic Antibodies (ANCA) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mayocliniclabs.com [mayocliniclabs.com]
- 22. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MeOSuc-AAPV-pNA for Neutrophil Elastase Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), a chromogenic substrate for assaying the activity of human and mouse neutrophil elastase (NE) and proteinase 3 (PR3).
Introduction
MeOSuc-AAPV-pNA is a highly sensitive and specific peptide substrate for neutrophil elastase and proteinase 3.[1][2][3] Upon enzymatic cleavage by these proteases, p-nitroanilide (pNA) is released, which can be quantified by measuring the absorbance at 405-410 nm.[1][4] This substrate is not significantly hydrolyzed by cathepsin G or chymotrypsin, ensuring high specificity in complex biological samples.[1][3] These characteristics make MeOSuc-AAPV-pNA an invaluable tool for studying inflammatory processes and for the screening of potential neutrophil elastase inhibitors in drug discovery.[5][6]
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of MeOSuc-AAPV-pNA is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 70967-90-7 | [7] |
| Molecular Formula | C₂₇H₃₈N₆O₉ | [7][8] |
| Molecular Weight | 590.6 g/mol | [8][9] |
| Purity | ≥98% | [7][8] |
| Solubility in DMSO | >20 mM or 30 mg/mL | [8][9] |
| Solubility in Methanol | 1 mg/mL | |
| Solubility in DMF | 30 mg/mL | [8][9] |
| Solubility in Ethanol | 5 mg/mL | [8][9] |
| Solubility in PBS (pH 7.2) | Slightly soluble | [8][9] |
| λmax | 210, 224, 315 nm | [8][9] |
Solution Preparation and Storage
Proper preparation and storage of MeOSuc-AAPV-pNA solutions are critical for obtaining reproducible experimental results.
Materials
-
MeOSuc-AAPV-pNA powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)
-
Sterile, nuclease-free microtubes
Protocol for Preparation of Stock Solution (10 mM)
-
Equilibrate the MeOSuc-AAPV-pNA powder to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of MeOSuc-AAPV-pNA powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.91 mg of MeOSuc-AAPV-pNA in 1 mL of DMSO.
-
Vortex the solution until the substrate is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microtubes to avoid repeated freeze-thaw cycles.
Storage and Stability
The stability of MeOSuc-AAPV-pNA is crucial for the reliability of the assay. The following storage conditions are recommended.
| Storage Condition | Powder | Stock Solution in DMSO | Reference(s) |
| -20°C | ≥ 4 years | Up to 1 month | [9][10][11] |
| -80°C | Not specified | Up to 6 months | [10][11] |
Note: For optimal performance, it is recommended to use freshly prepared dilutions from the stock solution for each experiment. Avoid storing diluted working solutions.
Experimental Protocols
The following are detailed protocols for a neutrophil elastase activity assay and an inhibitor screening assay using MeOSuc-AAPV-pNA.
Neutrophil Elastase Activity Assay
This protocol is designed for a 96-well plate format, but can be scaled as needed.
-
MeOSuc-AAPV-pNA stock solution (10 mM in DMSO)
-
Human Neutrophil Elastase (HNE)
-
Assay Buffer (0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Caption: Workflow for the neutrophil elastase activity assay.
-
Prepare Substrate Working Solution: Dilute the 10 mM MeOSuc-AAPV-pNA stock solution in Assay Buffer to the desired final concentration. A common final concentration is 1 mM.
-
Prepare Enzyme Solution: Prepare serial dilutions of human neutrophil elastase in Assay Buffer.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the various enzyme dilutions to the sample wells.
-
-
Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The rate of pNA formation is proportional to the elastase activity.
Neutrophil Elastase Inhibitor Screening Assay
This protocol can be used to determine the IC₅₀ of potential neutrophil elastase inhibitors.
-
MeOSuc-AAPV-pNA stock solution (10 mM in DMSO)
-
Human Neutrophil Elastase (HNE)
-
Test inhibitors at various concentrations
-
Assay Buffer (0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Caption: Workflow for screening neutrophil elastase inhibitors.
-
Prepare Solutions: Prepare the substrate working solution and enzyme solution as described in the activity assay protocol. Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to the control wells.
-
Add 25 µL of the various inhibitor dilutions to the test wells.
-
-
Add Enzyme: Add 25 µL of the enzyme solution to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Kinetic Parameters
The following table summarizes the reported kinetic parameters for the hydrolysis of MeOSuc-AAPV-pNA by human neutrophil elastase.
| Parameter | Value | Conditions | Reference(s) |
| Kₘ | 0.152 mM | Not specified | [12] |
| Kₘ | ~0.2 mM | Phosphate buffer, pH 7.4, 25°C | [1] |
Neutrophil Elastase Signaling in Inflammation
Neutrophil elastase plays a critical role in the inflammatory cascade. Upon release from activated neutrophils, it can degrade extracellular matrix components and activate pro-inflammatory signaling pathways.
Caption: Simplified signaling pathway of neutrophil elastase in inflammation.
Neutrophil elastase, released from activated neutrophils in response to inflammatory stimuli, contributes to tissue remodeling through the degradation of extracellular matrix proteins.[9] It also amplifies the inflammatory response by activating cell surface receptors, leading to increased production of pro-inflammatory cytokines like IL-8 and mucins such as MUC5AC.[10][13] This creates a self-perpetuating cycle of inflammation.[10] Furthermore, NE can influence other signaling pathways, such as the BMPR2 pathway, which is implicated in pulmonary arterial hypertension.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]
Application Notes and Protocols for MeOSuc-AAPV-pNA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate, Methoxysuccinyl-Alanine-Alanine-Proline-Valine-para-nitroanilide (MeOSuc-AAPV-pNA), for the discovery and characterization of neutrophil elastase inhibitors. Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome, making it a critical target for therapeutic intervention.
Introduction to MeOSuc-AAPV-pNA
MeOSuc-AAPV-pNA is a highly sensitive and specific substrate for Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3). The substrate mimics the natural cleavage site of HNE. Upon enzymatic cleavage by HNE, the colorless MeOSuc-AAPV-pNA releases a yellow-colored product, para-nitroanilide (pNA). The rate of pNA formation, which can be quantified by measuring the absorbance at 405-410 nm, is directly proportional to the elastase activity. This property makes MeOSuc-AAPV-pNA an invaluable tool for high-throughput screening (HTS) of compound libraries to identify potential HNE inhibitors and for detailed kinetic studies of lead compounds.
Key Applications in Drug Discovery
-
High-Throughput Screening (HTS): The simple, colorimetric readout of the MeOSuc-AAPV-pNA assay makes it highly amenable to automated HTS platforms for the initial identification of hit compounds from large chemical libraries.
-
IC50 Determination: The substrate is routinely used to determine the half-maximal inhibitory concentration (IC50) of test compounds, a key parameter for ranking the potency of inhibitors.
-
Mechanism of Inhibition Studies: Kinetic experiments using varying concentrations of both the substrate and inhibitor can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: The assay provides a quantitative measure of inhibitor potency, which is essential for medicinal chemists to refine the chemical structure of hit compounds and improve their efficacy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for MeOSuc-AAPV-pNA and examples of IC50 values for known HNE inhibitors determined using this or similar substrates.
| Parameter | Value | Enzyme Source | Reference |
| K_m_ | 0.152 mM | Human Neutrophil Elastase | [1] |
| Extinction Coefficient (ε) of pNA | 8.8 x 10³ M⁻¹cm⁻¹ at 410 nm | - | [2] |
Table 1: Kinetic Parameters for MeOSuc-AAPV-pNA.
| Inhibitor | IC50 (μM) | Substrate Used | Reference |
| Compound 17 (from Paulownia tomentosa) | 2.4 ± 1.0 - 74.7 ± 8.5 | MeOSuc-AAPV-pNA | [3] |
| Sivelestat | 0.0257 | Not Specified | [4] |
| D4L-1 | 0.0108 | Not Specified | [4] |
| D4L-2 | 0.0180 | Not Specified | [4] |
Table 2: Examples of IC50 Values for Neutrophil Elastase Inhibitors.
Experimental Protocols
Protocol 1: Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol details the steps for determining the inhibitory activity of a test compound against HNE using MeOSuc-AAPV-pNA.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
Test compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Sivelestat)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO. Dilute with assay buffer to the desired final concentration (e.g., 1 mM).
-
Prepare a stock solution of HNE in a suitable buffer. Dilute with assay buffer to the desired final concentration (e.g., 0.5 nM).
-
Prepare serial dilutions of the test compound and the positive control inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test Wells: 2 µL of test compound dilution.
-
Positive Control Wells: 2 µL of positive control inhibitor dilution.
-
Negative Control (No Inhibitor) Wells: 2 µL of DMSO.
-
Blank (No Enzyme) Wells: 2 µL of DMSO.
-
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of diluted HNE to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure Absorbance:
-
Add 10 µL of the MeOSuc-AAPV-pNA solution to all wells to initiate the enzymatic reaction.
-
Immediately start measuring the absorbance at 410 nm every minute for 30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct the rates of the test and control wells by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Application Notes: Measuring Neutrophil Elastase in Cell Culture Supernatants
Introduction
Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation by various stimuli, such as pathogens or inflammatory signals, NE is released into the extracellular space.[2][3][4] While it plays a crucial role in host defense by degrading bacterial proteins, its unregulated activity can lead to the destruction of host tissues, including elastin, collagen, and fibronectin.[2][5] Consequently, aberrant NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[5] Therefore, the accurate measurement of NE in cell culture supernatants is vital for researchers studying neutrophil biology, inflammatory processes, and for the development of novel therapeutic inhibitors.
This document provides detailed protocols for the two most common methods for quantifying neutrophil elastase in cell culture supernatants: Enzymatic Activity Assays and Enzyme-Linked Immunosorbent Assays (ELISA).
Methods Overview
There are two primary approaches to measuring neutrophil elastase in cell culture supernatants, each with distinct advantages and applications.
-
Enzymatic Activity Assays: These methods measure the proteolytic activity of NE. They utilize a synthetic substrate, typically a small peptide conjugated to a reporter molecule (a chromophore or fluorophore). When cleaved by active NE, the reporter is released, generating a measurable signal that is proportional to the enzyme's activity. These assays are highly sensitive and directly measure the biologically relevant, active form of the enzyme.[5][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay quantifies the total amount of NE protein present in a sample, regardless of its enzymatic activity. It employs a pair of antibodies specific to NE in a sandwich format. This method is highly specific and can detect both active and inhibitor-bound elastase.[7][8]
The choice of method depends on the specific research question. If the goal is to assess the potential for tissue damage or to screen for inhibitors, an activity assay is more appropriate. If the objective is to measure the total amount of NE released by neutrophils, an ELISA is the preferred method.
Data Presentation
The following table summarizes the key characteristics of the different assay types for easy comparison.
| Parameter | Fluorometric Activity Assay | Chromogenic Activity Assay | ELISA |
| Principle | Cleavage of a fluorogenic substrate by active NE.[5][6] | Cleavage of a chromogenic substrate by active NE.[9] | Immuno-capture and detection of total NE protein.[7][8] |
| Measures | Active Neutrophil Elastase | Active Neutrophil Elastase | Total Neutrophil Elastase (Active and Inactive) |
| Typical Substrate | MeOSuc-Ala-Ala-Pro-Val-AMC | pNA-Suc-Ala-Ala-Pro-Val-pNA | N/A |
| Detection | Fluorescence (e.g., Ex/Em = 380/500 nm).[2][5] | Absorbance (e.g., 405 nm).[9] | Absorbance (e.g., 450 nm).[8] |
| Sensitivity | High (can detect as low as 1 ng).[2][5][6] | Moderate | High (detection range often 15.6 to 1000 ng/mL).[10][11] |
| Advantages | High sensitivity, measures biologically active enzyme. | Simple, uses standard absorbance plate reader. | High specificity, measures total protein release. |
| Disadvantages | Requires a fluorescence plate reader. | Lower sensitivity compared to fluorometric assays. | Does not distinguish between active and inactive enzyme. |
Experimental Protocols
Protocol 1: Fluorometric Neutrophil Elastase Activity Assay
This protocol is adapted from commercially available kits and provides a method to measure the enzymatic activity of NE in cell culture supernatants.[2][5][6]
Materials:
-
96-well white, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 380/500 nm)
-
NE Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 0.75 M NaCl, 0.05% IGEPAL-CA630)
-
Purified Human Neutrophil Elastase (for standard curve)
-
NE Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), stored at -20°C, protected from light.
-
Cell culture supernatants, centrifuged to remove cells and debris (e.g., 400 x g for 5 minutes).[9]
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the NE enzyme standard.
-
Perform serial dilutions of the NE standard in NE Assay Buffer to create a standard curve (e.g., 0, 5, 10, 15, 20, 25 ng/well).[5]
-
Add 50 µL of each standard dilution to duplicate wells of the 96-well plate.
-
-
Sample Preparation:
-
Add 2-50 µL of your cell culture supernatant to the wells.
-
Adjust the final volume in each well to 50 µL with NE Assay Buffer.[5]
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a Substrate Mix by diluting the NE substrate in NE Assay Buffer according to the manufacturer's instructions (a typical final concentration is 200 µM).
-
Add 50 µL of the Substrate Mix to each well (including standards and samples). The total volume in each well should now be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 380/500 nm) in kinetic mode, taking readings every 2-3 minutes for 10-20 minutes.[2] Protect the plate from light during incubation.
-
-
Data Analysis:
-
Choose two time points within the linear phase of the reaction.
-
Calculate the change in fluorescence (ΔRFU) over the change in time (Δt).
-
Plot the rate of reaction for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of active NE in your samples by interpolating their reaction rates on the standard curve.
-
Protocol 2: Neutrophil Elastase ELISA
This protocol provides a general outline for a sandwich ELISA to measure total NE protein. It is recommended to follow the specific instructions provided with a commercial ELISA kit.[7][8][12]
Materials:
-
96-well plate pre-coated with a capture antibody specific for human neutrophil elastase.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (typically provided in the kit)
-
Recombinant Human Neutrophil Elastase standard
-
Biotinylated detection antibody specific for human neutrophil elastase
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm.[8]
Procedure:
-
Reagent and Standard Preparation:
-
Bring all reagents to room temperature.
-
Reconstitute the lyophilized NE standard with Assay Diluent to create a stock solution.
-
Perform serial dilutions of the standard in Assay Diluent to generate a standard curve (e.g., ranging from pg/mL to ng/mL, as per kit instructions).
-
-
Assay Procedure:
-
Add 100 µL of standards and cell culture supernatant samples to the appropriate wells.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[8]
-
Aspirate the liquid from each well and wash the plate 3-4 times with Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.[8]
-
Aspirate and wash the plate as before.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 45 minutes at room temperature.[8]
-
Aspirate and wash the plate.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
-
Measurement:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of NE in your samples.
-
Signaling and Experimental Workflow Diagrams
Neutrophil Activation and Elastase Release
Neutrophil degranulation, the process of releasing granule contents like elastase, is a tightly regulated process initiated by various stimuli. Chemoattractants (e.g., fMLP), pathogen-associated molecular patterns (PAMPs), and inflammatory cytokines bind to G-protein coupled receptors (GPCRs) or other cell surface receptors.[13][14] This triggers a cascade of intracellular signaling events involving Src family kinases, phosphoinositide 3-kinase (PI3K), and the mobilization of intracellular calcium.[13] These pathways converge to facilitate the fusion of azurophilic granules with the plasma membrane, leading to the release of neutrophil elastase into the extracellular environment.[13][15]
General Experimental Workflow
The following diagram outlines the typical workflow for measuring neutrophil elastase in cell culture supernatants. The process begins with culturing and stimulating neutrophils, followed by the collection of the supernatant. The chosen assay is then performed, and the final step involves data analysis and interpretation.
References
- 1. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]
- 2. abcam.com [abcam.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Neutrophil Elastase Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Neutrophil elastase measurement [bio-protocol.org]
- 10. news-medical.net [news-medical.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Mechanisms of Degranulation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Proteinase 3 (PR3) Activity in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase 3 (PR3), a serine protease primarily found in the azurophilic granules of neutrophils, plays a crucial role in innate immunity by contributing to the degradation of engulfed microorganisms.[1] Beyond its antimicrobial functions, PR3 is implicated in various physiological and pathological processes, including inflammation and tissue remodeling.[2][3] Notably, PR3 is the primary autoantigen in ANCA-associated vasculitis (AAV), a group of autoimmune diseases characterized by inflammation of small and medium-sized blood vessels.[4][5][6] In patients with granulomatosis with polyangiitis (GPA), autoantibodies targeting PR3 (PR3-ANCA) are a key diagnostic and prognostic marker.[4][7][8] The enzymatic activity of PR3 is thought to contribute to the pathogenesis of AAV by causing excessive neutrophil activation and vessel wall destruction.[4] Therefore, the accurate measurement of PR3 activity in biological samples is of significant interest for both basic research and clinical applications, including disease monitoring and the development of therapeutic inhibitors.
These application notes provide detailed protocols for measuring PR3 activity using both colorimetric and fluorometric methods, including Fluorescence Resonance Energy Transfer (FRET) assays.
Methods for Measuring Proteinase 3 Activity
The enzymatic activity of PR3 can be quantified using synthetic substrates that release a detectable molecule upon cleavage. The choice of method often depends on the required sensitivity, sample type, and available equipment.
Colorimetric Assays
Colorimetric assays are based on the cleavage of a chromogenic substrate by PR3, resulting in a colored product that can be measured using a spectrophotometer. A common approach involves the use of a substrate like Boc-Ala-Ala-Nva-SBzl, where the release of the thiobenzyl group is detected.[9] Another general method for proteases that can be adapted for PR3 is the use of casein as a substrate, where the generation of trichloroacetic acid (TCA)-soluble peptides containing tyrosine and tryptophan residues is quantified by their reaction with Folin & Ciocalteu's (F-C) Reagent.[10][11]
Table 1: Summary of Colorimetric Assay Parameters
| Parameter | Value/Range | Reference |
| Substrate | Boc-Ala-Ala-Nva-SBzl | [9] |
| Substrate Concentration | 100 µM | [9] |
| Detection Wavelength | 324 nm | [9] |
| Incubation Time | 2 hours | [9] |
| Incubation Temperature | 37°C | [9] |
| Alternative Substrate | Casein | [10] |
| Detection Reagent (for Casein) | Folin & Ciocalteu's Reagent | |
| Detection Wavelength (for Casein) | 660 nm |
Fluorometric Assays (FRET-based)
Fluorometric assays, particularly those based on Fluorescence Resonance Energy Transfer (FRET), offer higher sensitivity compared to colorimetric methods.[12][13] These assays utilize synthetic peptide substrates flanked by a fluorescent donor and a quencher molecule.[13][14] In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage of the peptide by PR3, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[15] Highly specific and potent fluorogenic substrates for PR3 have been developed, such as those with the general formula ABZ-Tyr-Tyr-Abu-ANB-X-NH2, where ABZ is the fluorescent donor and ANB is the quencher.[15]
Table 2: Summary of Fluorometric (FRET) Assay Parameters
| Parameter | Value/Range | Reference |
| Substrate Type | FRET peptides | [15] |
| Example Substrate | ABZ-Tyr-Tyr-Abu-ANB-Gln-NH2 | [15] |
| Substrate Concentration | 4–10 µM | |
| Excitation Wavelength (λex) | 320 nm | [16] |
| Emission Wavelength (λem) | 420 nm | [16] |
| Incubation Temperature | 37°C | [16] |
| kcat/KM for specific substrate | 275,000 M-1 s-1 | [15] |
| Application | Measurement in whole biological fluids and on cell surfaces |
Experimental Protocols
Protocol 1: Colorimetric Measurement of PR3 Activity using a Chromogenic Substrate
This protocol is adapted from the methodology for assaying membrane-bound PR3 activity.[9]
Materials:
-
Biological sample (e.g., neutrophil lysate, purified PR3)
-
PR3 standard of known concentration
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Substrate: Boc-Ala-Ala-Nva-SBzl (10 mM stock in DMSO)
-
Detection Reagent: 4,4'-dithiodipyridine (40 mM stock in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 324 nm
Procedure:
-
Prepare PR3 standards by diluting the stock solution in Assay Buffer.
-
Add 100 µl of biological sample or PR3 standard to each well of the 96-well plate.
-
Prepare the reaction mixture by diluting the substrate and detection reagent in Assay Buffer to final concentrations of 100 µM and 400 µM, respectively.
-
Add 900 µl of the reaction mixture to each well containing the sample or standard.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance of each well at 324 nm.
-
Create a standard curve by plotting the absorbance values of the PR3 standards against their concentrations.
-
Determine the PR3 activity in the biological samples by interpolating their absorbance values from the standard curve.
Protocol 2: Fluorometric Measurement of PR3 Activity using a FRET-based Substrate
This protocol is based on the use of highly specific fluorogenic substrates for PR3.[15][16]
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma)
-
Purified active PR3 for standard curve
-
FRET Substrate (e.g., Abz-peptidyl-EDDnp) at a stock concentration of 10 mM in DMSO.
-
Activity Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Igepal 630 (for cell lysates) or 50 mM PBS, pH 7.4 (for detergent-free measurements).[16]
-
96-well black microplate, low-binding
-
Microplate fluorescence reader with excitation at 320 nm and emission at 420 nm.
Procedure:
-
Prepare serial dilutions of the purified active PR3 in the appropriate Activity Buffer to generate a standard curve.
-
Add 50 µl of standards or biological samples to the wells of the black microplate.
-
Prepare the substrate solution by diluting the FRET substrate stock in Activity Buffer to a final concentration of 8–16 µM (for a final in-well concentration of 4-8 µM).
-
Add 50 µl of the substrate solution to each well to initiate the reaction.
-
Immediately place the microplate in the fluorescence reader, which has been pre-heated to 37°C.
-
Record the fluorescence intensity continuously (kinetic mode) at λex = 320 nm and λem = 420 nm.
-
Calculate the rate of hydrolysis (initial velocity, V₀) from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve by plotting the V₀ for the PR3 standards against their concentrations.
-
Determine the PR3 activity in the biological samples by comparing their V₀ to the standard curve.
Signaling Pathways and Experimental Workflow
PR3 Signaling and Biological Functions
Proteinase 3, upon its release or surface expression on neutrophils, can interact with various cellular components and signaling pathways. One such pathway involves the activation of Protease-Activated Receptor-2 (PAR-2) on vascular endothelial cells, which can lead to an enhancement of the endothelial barrier function.[17] PR3 is also known to be involved in processes like cytokine processing and neutrophil degranulation.[18]
Caption: PR3 signaling pathway showing neutrophil activation, surface expression, and interaction with endothelial PAR-2.
General Experimental Workflow for PR3 Activity Measurement
The process of measuring PR3 activity in biological samples follows a structured workflow, from sample preparation to data analysis.
Caption: A generalized workflow for the measurement of Proteinase 3 activity in biological samples.
Applications and Considerations
The measurement of PR3 activity is valuable in several research and clinical contexts:
-
ANCA-Associated Vasculitis: While PR3-ANCA levels are routinely measured for diagnosis and monitoring, direct measurement of PR3 activity could provide additional insights into disease pathogenesis and response to therapy.[19][20]
-
Drug Development: Screening for and characterizing inhibitors of PR3 is a key activity in the development of new therapies for inflammatory diseases. The assays described here are well-suited for high-throughput screening of compound libraries.
-
Neutrophil Biology: Quantifying PR3 activity helps in understanding the functional roles of neutrophils in inflammation, infection, and immunity.[18]
Important Considerations:
-
Sample Handling: Biological samples should be handled carefully to avoid artefactual release or activation of PR3. It is recommended to process samples promptly and store them at -80°C for long-term preservation.[21]
-
Specificity: It is crucial to use substrates that are highly specific for PR3 to avoid cross-reactivity with other proteases, such as neutrophil elastase, that may be present in the sample.[16]
-
Controls: Appropriate controls, including blanks (no enzyme) and positive controls (known amount of active PR3), are essential for accurate quantification.
-
Inhibitors: Biological samples may contain endogenous inhibitors of PR3, such as alpha-1-antitrypsin.[22] Assay conditions may need to be optimized to minimize their interference.
By following these detailed protocols and considering the key aspects of assay design, researchers can obtain reliable and reproducible measurements of Proteinase 3 activity to advance our understanding of its role in health and disease.
References
- 1. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]
- 2. JCI - Proteinase 3 and neutrophil elastase enhance inflammation in mice by inactivating antiinflammatory progranulin [jci.org]
- 3. ashpublications.org [ashpublications.org]
- 4. What you should know about PR3-ANCA: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteinase 3 Autoreactivity in Anti‐Neutrophil Cytoplasmic Antibody–associated vasculitis—Immunological versus clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Proteinase 3 Antibodies (Anti-PR3), Serum - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 9. scispace.com [scispace.com]
- 10. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 12. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 13. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 14. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The new fluorogenic substrates of neutrophil proteinase 3 optimized in prime site region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Neutrophil proteinase 3 (PR3) acts on protease-activated receptor-2 (PAR-2) to enhance vascular endothelial cell barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteinase 3 - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Clinical Utility of Serial Measurements of Antineutrophil Cytoplasmic Antibodies Targeting Proteinase 3 in ANCA-Associated Vasculitis [frontiersin.org]
- 20. Clinical Utility of Serial Measurements of Antineutrophil Cytoplasmic Antibodies Targeting Proteinase 3 in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. proaxsis.com [proaxsis.com]
- 22. hycultbiotech.com [hycultbiotech.com]
Kinetic Analysis of Elastase Inhibition Using MeOSuc-AAPV-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, HNE is released into the extracellular space where it plays a crucial role in the innate immune response by degrading proteins of invading pathogens. However, excessive or unregulated HNE activity can lead to the degradation of host extracellular matrix proteins, such as elastin, contributing to the pathology of various inflammatory diseases including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of HNE is a key therapeutic strategy for these conditions.
This document provides detailed application notes and protocols for the kinetic analysis of HNE inhibition using the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is highly specific for HNE and proteinase 3, and upon cleavage by the enzyme, it releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405-410 nm. This assay allows for the determination of key kinetic parameters, including the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ), which are essential for the characterization and development of novel HNE inhibitors.
Principle of the Assay
The enzymatic activity of HNE is determined by monitoring the rate of hydrolysis of the synthetic peptide substrate MeOSuc-AAPV-pNA. HNE cleaves the peptide bond C-terminal to the valine residue, releasing the pNA molecule. The rate of pNA formation is directly proportional to the elastase activity and can be measured by the increase in absorbance at 405-410 nm over time. The presence of an inhibitor will decrease the rate of this reaction, and the extent of this decrease can be used to quantify the inhibitor's potency and determine its mechanism of action.
Quantitative Data Summary
The following tables summarize key kinetic parameters for the interaction of human neutrophil elastase with the substrate MeOSuc-AAPV-pNA and various inhibitors.
Table 1: Michaelis-Menten Constant for HNE with MeOSuc-AAPV-pNA
| Enzyme | Substrate | Kₘ (mM) |
| Human Neutrophil Elastase (HNE) | MeOSuc-AAPV-pNA | 0.152[1] |
Table 2: Inhibition Constants (Kᵢ) and IC₅₀ Values for Various HNE Inhibitors
| Inhibitor | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Reference Compound |
| Compound 17 | Non-competitive | 3.2[2] | - | Yes |
| Sivelestat | Competitive | 0.045 - 0.057 | - | Yes |
| MeOSuc-AAPV-CMK | Irreversible | - | < 0.01 | Yes |
| Example Inhibitor A | Competitive | 1.5 | Varies with [S] | No |
| Example Inhibitor B | Uncompetitive | 5.0 | Varies with [S] | No |
Note: Italicized values are representative examples for illustrative purposes. The IC₅₀ value for competitive and uncompetitive inhibitors is dependent on the substrate concentration used in the assay.
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (HNE)
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100 or Brij-35.
-
Inhibitor of interest
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Protocol 1: Determination of the Michaelis-Menten Constant (Kₘ)
-
Prepare Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to a final concentration of 20 mM.
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in Assay Buffer ranging from 0.01 mM to 2 mM.
-
Prepare Enzyme Solution: Dilute HNE in Assay Buffer to a final concentration that gives a linear rate of reaction for at least 10 minutes (e.g., 25-100 nM).
-
Assay Setup: In a 96-well plate, add 50 µL of each substrate dilution in triplicate.
-
Initiate Reaction: Add 50 µL of the HNE solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 410 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The slope of this line corresponds to the rate of reaction.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine Kₘ and Vₘₐₓ.[3][4][5][6]
-
Protocol 2: Determination of Inhibitor Potency (IC₅₀) and Inhibition Type
-
Prepare Reagents: Prepare HNE, MeOSuc-AAPV-pNA (at a concentration close to its Kₘ, e.g., 0.15 mM), and a series of dilutions of the test inhibitor in Assay Buffer.
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each inhibitor dilution in triplicate.
-
Add 25 µL of HNE solution to each well and pre-incubate for 15 minutes at room temperature.
-
Include a control with no inhibitor.
-
-
Initiate Reaction: Add 50 µL of the substrate solution to each well.
-
Kinetic Measurement: Measure the absorbance at 410 nm over time as described in Protocol 1.
-
IC₅₀ Determination:
-
Calculate the initial velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
Determination of Inhibition Type:
-
To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), repeat the experiment with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Competitive inhibition: Lines will intersect on the y-axis (1/Vₘₐₓ is unchanged, apparent Kₘ increases).[6]
-
Non-competitive inhibition: Lines will intersect on the x-axis (apparent Vₘₐₓ decreases, Kₘ is unchanged).[6]
-
Uncompetitive inhibition: Lines will be parallel (both apparent Vₘₐₓ and Kₘ decrease).[6]
-
-
Alternatively, Dixon plots (1/V₀ vs. [I]) or Cornish-Bowden plots ([S]/V₀ vs. [I]) can be used for graphical determination of the inhibition type and the Kᵢ value.[7][8][9][10][11][12][13]
-
Visualizations
Signaling Pathway of Neutrophil Elastase in Inflammation
Neutrophil elastase released during inflammation can cleave a variety of host proteins, leading to tissue damage and modulation of the immune response. One critical role is the degradation of Toll-like receptors (TLRs), which are essential for recognizing pathogen-associated molecular patterns. By cleaving TLRs, HNE can dampen the innate immune response.
Caption: HNE's role in inflammation and its inhibition.
Experimental Workflow for HNE Inhibition Assay
The following diagram outlines the key steps in performing a kinetic analysis of HNE inhibition.
Caption: Workflow for HNE inhibition analysis.
Logical Relationship of Inhibition Types
The Lineweaver-Burk plot provides a clear visual distinction between the different modes of reversible enzyme inhibition.
Caption: Lineweaver-Burk plots for inhibition types.
References
- 1. researchgate.net [researchgate.net]
- 2. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Khan Academy [khanacademy.org]
- 7. fiveable.me [fiveable.me]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. fiveable.me [fiveable.me]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
Sourcing and Application of MeOSuc-AAPV-pNA: A Detailed Guide for Researchers
For Immediate Release
This document provides comprehensive application notes and protocols for researchers, scientists, and drug development professionals interested in sourcing and utilizing the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is a valuable tool for studying the activity of neutrophil elastase and proteinase 3 (PR3), two key serine proteases involved in inflammation and various pathologies.
Sourcing and Purchasing Information
MeOSuc-AAPV-pNA is readily available from several reputable suppliers of research biochemicals. When purchasing, it is crucial to consider the purity and the intended application. The Chemical Abstracts Service (CAS) number for MeOSuc-AAPV-pNA is 70967-90-7 .[1][2][3][4][5][6]
Below is a summary of key information from various suppliers. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | MeOSuc-AAPV-pNA, Chromogenic Substrate | ≥98% | 590.63 |
| Cayman Chemical | MeOSuc-AAPV-pNA | ≥98% | 590.6 |
| Sigma-Aldrich (Merck) | N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide | ≥98% (HPLC) | 590.63 |
| Enzo Life Sciences | MeOSuc-AAPV-pNA | ≥98% | Not Specified |
| TargetMol | MeOSuc-AAPV-pNA | Not Specified | 590.6 |
| Creative Enzymes | N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide | PREMIUM | 590.63 |
| Molecular Depot | N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNitroanilide | Not Specified | Not Specified |
Application Notes
MeOSuc-AAPV-pNA is a highly sensitive and specific chromogenic substrate for human and mouse neutrophil elastase and proteinase 3.[2][7][8] It is not significantly hydrolyzed by other proteases such as cathepsin G or chymotrypsin.[2][8][9][10] The principle of the assay is based on the enzymatic cleavage of the peptide bond C-terminal to the valine residue by elastase or PR3. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a measurable increase in absorbance at or near 405 nm.[2][7][8][11] The rate of pNA release is directly proportional to the enzyme activity.
This substrate is widely used for:
-
Enzyme kinetics studies: Determination of Michaelis-Menten constants (Km and kcat) for neutrophil elastase and PR3.
-
Inhibitor screening: Evaluating the potency of potential inhibitors by measuring the reduction in enzyme activity.
-
Quantification of enzyme activity: Measuring the levels of active neutrophil elastase or PR3 in biological samples such as cell lysates, conditioned media, and other biological fluids.[11]
Experimental Protocols
Materials and Reagents
-
MeOSuc-AAPV-pNA (CAS 70967-90-7)
-
Human Neutrophil Elastase (HNE) or Proteinase 3 (PR3), purified
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl (other buffers such as Tris can also be used)[12][13]
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 405-410 nm[11]
Preparation of Solutions
-
Substrate Stock Solution: Prepare a 20 mM stock solution of MeOSuc-AAPV-pNA in DMSO.[11] Store at -20°C.[4][8][11]
-
Enzyme Solution: Reconstitute and dilute the enzyme (HNE or PR3) in the assay buffer to the desired concentration. The final enzyme concentration will depend on the specific activity of the enzyme lot and should be optimized for the assay.
-
Assay Buffer: Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 25°C or 37°C).
Enzyme Activity Assay Protocol
-
Prepare the reaction mixture: In each well of a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Inhibitor or vehicle control (if screening for inhibitors)
-
Enzyme solution
-
-
Pre-incubate: Pre-incubate the plate at the desired temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add the substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration typically ranges from 100 µM to 1 mM, and should be optimized based on the Km of the enzyme.
-
Measure absorbance: Immediately start monitoring the increase in absorbance at 405 nm or 410 nm in a microplate reader.[12] Readings can be taken kinetically over a period of time (e.g., every 30 seconds for 10-30 minutes) or as an endpoint reading after a fixed incubation time.
-
Calculate enzyme activity: The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time curve. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm).
Quantitative Data
The following table summarizes kinetic parameters for human neutrophil elastase with MeOSuc-AAPV-pNA found in the literature. These values can serve as a reference for experimental design.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Human Neutrophil Elastase | 105 | - | - | 0.1 M HEPES, 0.5 M NaCl, pH 7.25, 2.5% DMSO, 25°C |
Note: Kinetic parameters can vary depending on the specific assay conditions (pH, buffer composition, temperature, etc.).
Signaling Pathways and Experimental Workflows
Neutrophil Elastase Signaling Pathway in MUC1 Transcription
Neutrophil elastase can induce the transcription of the MUC1 gene in lung epithelial cells through a complex signaling cascade.[1][2]
Caption: Neutrophil Elastase-induced MUC1 transcription pathway.
Proteinase 3 Signaling in Inflammation
Proteinase 3 on the surface of apoptotic neutrophils can trigger a pro-inflammatory response in macrophages via the IL-1R1/MyD88 signaling pathway.[9]
Caption: PR3-mediated pro-inflammatory signaling in macrophages.
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for screening potential inhibitors of neutrophil elastase or proteinase 3 using MeOSuc-AAPV-pNA.
Caption: Workflow for an enzyme inhibition assay using MeOSuc-AAPV-pNA.
References
- 1. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular Vesicle-Associated Neutrophil Elastase Activates Hepatic Stellate Cells and Promotes Liver Fibrogenesis via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. MeOSuc-AAPV-pNA - Cayman Chemical [bioscience.co.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. Proteinase 3 on apoptotic cells disrupts immune silencing in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteinase 3 - Wikipedia [en.wikipedia.org]
- 11. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 12. Effects of Structure on Inhibitory Activity in a Series of Mechanism-Based Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: MeOSuc-AAPV-pNA Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) assay for measuring neutrophil elastase and proteinase 3 activity.
Frequently Asked Questions (FAQs)
Q1: What is the MeOSuc-AAPV-pNA assay and what is it used for?
The MeOSuc-AAPV-pNA assay is a colorimetric method used to measure the enzymatic activity of serine proteases, specifically neutrophil elastase and proteinase 3 (PR3).[1][2][3] The substrate, MeOSuc-AAPV-pNA, is a small peptide that mimics the natural substrate of these enzymes. When cleaved by an active enzyme, it releases p-nitroanilide (pNA), a yellow chromophore that can be quantified by measuring its absorbance at 405-410 nm.[1][2] This assay is widely used in drug discovery for screening potential inhibitors of neutrophil elastase and in research to study the role of this enzyme in various physiological and pathological processes.
Q2: What are the key reagents and equipment needed for this assay?
The essential components for this assay include the MeOSuc-AAPV-pNA substrate, purified human neutrophil elastase (as a positive control and for standard curves), an appropriate assay buffer (e.g., Tris-HCl or HEPES with NaCl), and a microplate reader capable of measuring absorbance at 405-410 nm. For experiments with biological samples, additional reagents for sample preparation may be necessary.
Q3: How should the MeOSuc-AAPV-pNA substrate be stored and handled?
The MeOSuc-AAPV-pNA substrate is typically a crystalline solid and should be stored at -20°C for long-term stability.[1][2] For use, it is usually dissolved in a solvent like DMSO or DMF to create a stock solution, which should also be stored at -20°C.[1][2] It is important to avoid repeated freeze-thaw cycles of the stock solution. The substrate is slightly soluble in PBS (pH 7.2).[1]
Q4: How is enzyme activity calculated from the absorbance readings?
Enzyme activity is determined by measuring the rate of p-nitroanilide (pNA) release, which corresponds to the change in absorbance over time. The concentration of pNA can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the light in the cuvette or microplate well. The activity is then typically expressed in units such as µmol of pNA produced per minute per mg of enzyme (U/mg).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal | Inactive enzyme | Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Run a positive control with a fresh, known active enzyme to verify assay setup. |
| Incorrect buffer pH or composition | The optimal pH for neutrophil elastase activity is typically between 7.5 and 8.0. Verify the pH of your assay buffer. Some enzymes may also have specific ionic strength requirements. | |
| Substrate degradation | Prepare fresh substrate dilutions from a properly stored stock solution for each experiment. | |
| Insufficient incubation time | Increase the incubation time to allow for more product formation, ensuring the reaction remains in the linear range. | |
| High Background Signal | Spontaneous substrate hydrolysis | This can occur over long incubation times or at non-optimal pH. Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your sample readings. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile, disposable labware to avoid contamination. | |
| Sample interference | Components in biological samples (e.g., plasma, cell lysates) may have inherent color that absorbs at 405 nm. Run a "no-substrate" control for each sample to measure and correct for this background absorbance. | |
| Non-linear Reaction Rate | Substrate depletion | If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability | The enzyme may be losing activity during the assay. Check the stability of the enzyme under your assay conditions. Adding a stabilizing agent like BSA might help. | |
| Product inhibition | The released pNA or the cleaved peptide may be inhibiting the enzyme. This is less common but can be checked by adding the product at the beginning of the reaction. | |
| High Variability Between Replicates | Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. |
| Inconsistent mixing | Mix the contents of each well thoroughly after adding all reagents. | |
| Temperature fluctuations | Ensure the microplate is incubated at a constant and uniform temperature. | |
| Negative Absorbance Values | Incorrect blanking | Ensure that the blank solution used for zeroing the spectrophotometer is appropriate. For endpoint assays, the blank should contain all components except the enzyme or substrate, depending on what is being measured. |
| Sample has lower absorbance than blank | This can happen if a component in the sample quenches the color of the pNA or if the sample itself has a negative absorbance relative to the blank at the measurement wavelength. A sample-specific blank (containing the sample but no substrate) can help diagnose this. |
Experimental Protocols
Standard Assay Protocol for Purified Neutrophil Elastase
-
Reagent Preparation:
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.
-
Enzyme Stock Solution: Prepare a stock solution of human neutrophil elastase in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of MeOSuc-AAPV-pNA in DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme solution to the appropriate wells. For the blank, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
For each time point, subtract the absorbance of the blank from the absorbance of the samples.
-
Plot the change in absorbance (ΔA405) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law as described in the FAQs.
-
Signaling Pathways & Workflows
Experimental Workflow
Caption: A flowchart of the MeOSuc-AAPV-pNA assay procedure.
Logical Relationship for Troubleshooting
Caption: A decision tree for troubleshooting no or low signal in the assay.
References
How to correct for background signal in MeOSuc-AAPV-pNA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for background signal in MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide) assays.[1] This substrate is commonly used for the colorimetric detection of neutrophil elastase and proteinase 3 activity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MeOSuc-AAPV-pNA assay?
A1: The MeOSuc-AAPV-pNA assay is a colorimetric method used to measure the activity of certain serine proteases, particularly neutrophil elastase and proteinase 3.[1][2] The enzyme cleaves the peptide substrate, MeOSuc-AAPV-pNA, releasing the chromophore p-nitroanilide (pNA). The amount of released pNA is quantified by measuring the absorbance of light at 405 nm, which is directly proportional to the enzyme's activity.[2]
Q2: What are the common causes of high background signal in this assay?
A2: High background signal can arise from several factors:
-
Spontaneous substrate hydrolysis: The MeOSuc-AAPV-pNA substrate can undergo non-enzymatic hydrolysis, especially under suboptimal pH conditions.
-
Reagent contamination: Contamination of buffers, substrate, or enzyme stocks with other proteases or microbial growth can lead to unwanted substrate cleavage.
-
Incorrect buffer conditions: The pH of the assay buffer is critical. Deviations from the optimal pH can increase non-enzymatic substrate breakdown and affect the absorbance of the released p-nitroaniline.[3]
-
Prolonged incubation times: Allowing the reaction to proceed for too long can lead to an accumulation of background signal.[4]
Q3: How does pH affect the assay?
A3: The pH of the assay buffer can influence the results in two significant ways. Firstly, the stability of the p-nitroanilide substrate can be pH-dependent, with acidic conditions potentially increasing non-enzymatic hydrolysis.[5] Secondly, the absorbance of the released p-nitroaniline product can also be affected by pH.[3] It is crucial to maintain a consistent and optimal pH throughout the experiment to ensure accurate and reproducible results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to high background signals in your MeOSuc-AAPV-pNA assays.
Issue: High Absorbance in "No Enzyme" Control Wells
High absorbance in wells lacking the enzyme of interest is a clear indicator of a background signal issue. The following steps will help you diagnose and correct the problem.
Step 1: Verify Substrate Integrity and Preparation
-
Action: Prepare a fresh solution of MeOSuc-AAPV-pNA in the recommended solvent (e.g., DMSO).[6] Ensure the stock solution is stored correctly, typically at -20°C, to minimize degradation.[6]
-
Rationale: The substrate can degrade over time, especially if not stored properly, leading to the presence of free pNA and a high background.
Step 2: Assess Buffer and Reagent Purity
-
Action: Use freshly prepared, sterile-filtered buffers for all assay steps. Check all reagents for any signs of precipitation or microbial contamination.
-
Rationale: Contaminated reagents can introduce proteases or other substances that cause non-enzymatic cleavage of the substrate.[7]
Step 3: Optimize Assay Incubation Time
-
Action: Perform a time-course experiment to determine the optimal incubation period. Measure the absorbance at several time points for both the enzyme reaction and the "no enzyme" control.
-
Rationale: The enzymatic reaction should be linear over the chosen time, while the background signal should be minimal. Prolonged incubation can amplify the background signal.[4]
Step 4: Implement a Substrate Blank Correction
-
Action: For each experiment, include a "substrate blank" control containing only the assay buffer and the MeOSuc-AAPV-pNA substrate. Subtract the average absorbance of the substrate blank from all other readings.
-
Rationale: This corrects for any inherent absorbance of the substrate and buffer at 405 nm and accounts for any spontaneous hydrolysis of the substrate during the incubation period.
Experimental Protocols
Protocol 1: Determining the Optimal Substrate Concentration
This protocol helps to determine the appropriate concentration of MeOSuc-AAPV-pNA to use in your assay, balancing signal intensity with background noise.
| Step | Procedure |
| 1 | Prepare a series of dilutions of the MeOSuc-AAPV-pNA substrate in assay buffer. Recommended range: 10 µM to 500 µM. |
| 2 | In a 96-well plate, add a constant amount of your enzyme to wells containing the different substrate concentrations. |
| 3 | Include "no enzyme" control wells for each substrate concentration. |
| 4 | Incubate the plate at the desired temperature for a fixed time (e.g., 30 minutes). |
| 5 | Measure the absorbance at 405 nm. |
| 6 | Plot the initial reaction velocity against the substrate concentration. Select a substrate concentration that is near the Km value and provides a good signal-to-noise ratio. |
Protocol 2: Background Correction Workflow
This protocol outlines the steps for performing a background-corrected MeOSuc-AAPV-pNA assay.
| Step | Procedure |
| 1 | Prepare Reagents: Prepare fresh assay buffer, enzyme dilutions, and MeOSuc-AAPV-pNA substrate solution. |
| 2 | Set up Plate: In a 96-well plate, set up the following wells in triplicate: - Blank: Assay buffer only. - Substrate Blank: Assay buffer + MeOSuc-AAPV-pNA. - Enzyme Control: Assay buffer + Enzyme. - Test Wells: Assay buffer + Enzyme + Test Compound (if applicable). |
| 3 | Initiate Reaction: Add the MeOSuc-AAPV-pNA substrate to all wells except the "Blank" and "Enzyme Control". |
| 4 | Incubate: Incubate the plate at the optimal temperature and for the predetermined time. |
| 5 | Read Absorbance: Measure the absorbance at 405 nm. |
| 6 | Data Analysis: 1. Subtract the average absorbance of the "Blank" from all other wells. 2. Subtract the average absorbance of the "Substrate Blank" from the "Test Wells". |
Data Presentation
Table 1: Example of Background Correction Data
| Well Type | Average OD405 | Corrected OD405 |
| Blank | 0.050 | N/A |
| Substrate Blank | 0.150 | 0.100 |
| Enzyme Reaction | 0.850 | 0.700 |
Corrected OD405 for Substrate Blank = Average OD405 (Substrate Blank) - Average OD405 (Blank) Corrected OD405 for Enzyme Reaction = Average OD405 (Enzyme Reaction) - Average OD405 (Substrate Blank)
Visualizations
Caption: Workflow for background correction in MeOSuc-AAPV-pNA assays.
Caption: Troubleshooting logic for high background in MeOSuc-AAPV-pNA assays.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 7. assaygenie.com [assaygenie.com]
Neutrophil Elastase Activity Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neutrophil elastase (NE) activity assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Reagents not at room temperature | Ensure assay buffer and all other required reagents are brought to room temperature before use. |
| Incorrect plate reader settings | Verify that the excitation and emission wavelengths on the plate reader match the specifications of the fluorometric substrate (e.g., Ex/Em = 380/500 nm or 400/505 nm). | |
| Inactive enzyme | Ensure the neutrophil elastase enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot if enzyme activity is questionable. | |
| Omission of a step in the protocol | Carefully review the experimental protocol to ensure all steps were followed precisely. | |
| Use of inappropriate microplates | For fluorometric assays, use black plates to minimize background fluorescence. For colorimetric assays, clear plates are suitable. | |
| High Background Signal | Sample auto-fluorescence | Prepare a sample background control well containing only the sample and assay buffer (without the substrate) to measure and subtract the inherent fluorescence of the sample. |
| Contaminated reagents or buffer | Use fresh, high-quality reagents and ensure the assay buffer is not contaminated. | |
| Substrate degradation | Protect the substrate from light and store it as recommended to prevent spontaneous degradation, which can lead to a high background. | |
| Erratic or Inconsistent Readings | Incomplete homogenization of samples | For cell or tissue lysates, ensure thorough homogenization to release the enzyme completely. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes are dispensed, especially for the enzyme and substrate. | |
| Samples prepared in different buffers | Use the assay buffer provided in the kit for all sample dilutions and standards to maintain consistent reaction conditions. | |
| Repeated freeze-thaw cycles of samples | Aliquot samples after the initial collection to avoid repeated freezing and thawing, which can degrade the enzyme. | |
| Air bubbles in wells | Inspect wells for air bubbles before reading the plate, as they can interfere with the optical path. Bubbles can be removed by gently tapping the plate. | |
| Assay Signal Out of Linear Range | Sample concentration too high | Dilute the sample and re-run the assay. For kinetic assays, ensure the readings are taken within the linear phase of the reaction. |
| Incorrect standard curve concentrations | Double-check the dilution calculations for the standard curve to ensure it covers the expected range of the samples. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of microplate to use for a neutrophil elastase activity assay?
A1: For fluorometric assays, it is highly recommended to use black, flat-bottom 96-well plates to reduce background fluorescence and light scattering, thereby increasing the signal-to-noise ratio. For colorimetric assays, standard clear, flat-bottom 96-well plates are appropriate.
Q2: My samples are in a different buffer than the one provided in the kit. Can I still use them?
A2: It is strongly advised to use the assay buffer provided in the kit for all dilutions and reactions to ensure optimal pH and ionic strength for the enzyme activity. If using a different buffer is unavoidable, it may be necessary to perform a buffer exchange or run a validation experiment to ensure the buffer components do not interfere with the assay.
Q3: How should I prepare my blood or plasma samples for the assay?
A3: Plasma and blood samples can often be added directly to the wells. However, it is recommended to perform a dilution series to determine the optimal concentration for your samples. If you are studying the release of elastase from neutrophils upon stimulation, it is recommended to first isolate leukocytes by lysing red blood cells.
Q4: What are some common interfering substances I should be aware of?
A4: Certain detergents, like SDS in RIPA buffer, can denature the enzyme and should be avoided. High concentrations of other proteases in complex biological samples, such as sputum, could potentially cleave the substrate, although many available substrates are relatively specific to neutrophil elastase.
Q5: How can I be sure the activity I'm measuring is specific to neutrophil elastase?
A5: To confirm the specificity of the assay, especially when using complex biological samples or a new cell line, it is recommended to include a control with a specific neutrophil elastase inhibitor, such as Sivelestat or SPCK. A significant reduction in signal in the presence of the inhibitor would indicate that the measured activity is primarily due to neutrophil elastase.
Experimental Protocols
Fluorometric Neutrophil Elastase Activity Assay
This protocol is a generalized procedure based on commercially available kits.
1. Reagent Preparation:
-
NE Assay Buffer: Warm to room temperature before use.
-
NE Enzyme Standard: Reconstitute the lyophilized standard with the provided dilution buffer to create a stock solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
NE Substrate: Thaw and keep on ice, protected from light.
2. Standard Curve Preparation:
-
Prepare a working solution of the NE Enzyme Standard by diluting the stock solution in NE Assay Buffer.
-
Create a series of standards by adding increasing volumes of the working enzyme solution to wells of a 96-well black plate.
-
Adjust the final volume in each standard well to 50 µL with NE Assay Buffer.
3. Sample Preparation:
-
Add 2-50 µL of your sample (e.g., plasma, cell lysate) to the wells.
-
Adjust the final volume to 50 µL with NE Assay Buffer.
-
If high background is expected, prepare a sample background control well with 100 µL of your sample and assay buffer, without the substrate mix.
4. Reaction and Measurement:
-
Prepare a Substrate Reaction Mix by diluting the NE Substrate in NE Assay Buffer (typically a 1:25 dilution). Prepare enough for all standard and sample wells.
-
Add 50 µL of the Substrate Reaction Mix to each standard and sample well, bringing the total volume to 100 µL.
-
Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C for 10-20 minutes. Use an excitation wavelength of 380-400 nm and an emission wavelength of 500-505 nm.
5. Data Analysis:
-
Choose two time points (T1 and T2) within the linear range of the reaction.
-
Subtract the fluorescence reading at T1 from the reading at T2 for each well to get the change in fluorescence (ΔRFU).
-
Subtract the 0 standard reading from all other readings.
-
Plot the ΔRFU for the standards against the known concentrations to generate a standard curve.
-
Calculate the NE activity in your samples based on the standard curve.
Visualizations
Neutrophil Activation and Elastase Release Pathway
Caption: Neutrophil activation by various stimuli leads to elastase release.
General Experimental Workflow
Caption: A typical workflow for a neutrophil elastase activity assay.
Troubleshooting Logic
Improving sensitivity of the MeOSuc-AAPV-pNA assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of the MeOSuc-AAPV-pNA assay for neutrophil elastase and proteinase 3 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MeOSuc-AAPV-pNA assay?
The MeOSuc-AAPV-pNA assay is a colorimetric method used to measure the activity of serine proteases, primarily neutrophil elastase and proteinase 3. The synthetic peptide substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), is cleaved by these enzymes. This cleavage releases the chromophore p-nitroanilide (pNA), which results in a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: What are the primary enzymes detected by this assay?
This assay is highly sensitive for human and mouse neutrophil elastase and proteinase 3 (PR3).[1] It is not significantly hydrolyzed by cathepsin G or chymotrypsin, making it relatively specific for elastase-like proteases.[1]
Q3: My signal is very low or undetectable. What are the possible causes?
Low or no signal can stem from several factors:
-
Low Enzyme Concentration: The amount of active enzyme in your sample may be below the detection limit of the assay.
-
Suboptimal Assay Conditions: Incorrect pH, ionic strength, or temperature can significantly reduce enzyme activity.
-
Inactive Enzyme: The enzyme may have been inactivated during sample preparation or storage.
-
Presence of Inhibitors: Your sample may contain endogenous or contaminating inhibitors of neutrophil elastase.
-
Improper Reagent Preparation: Incorrect concentrations of the substrate or buffer components can lead to a weak signal.
Q4: How can I increase the sensitivity of my assay?
To enhance the sensitivity of the MeOSuc-AAPV-pNA assay, consider the following:
-
Optimize Substrate Concentration: While a higher substrate concentration can increase the initial reaction rate, using a concentration around the Michaelis constant (Km) value is often optimal for detecting low enzyme concentrations. The Km for MeOSuc-AAPV-pNA with human neutrophil elastase has been reported to be approximately 0.152 mM.
-
Adjust Incubation Time: Increasing the incubation time can allow for more product to accumulate, thus amplifying the signal. However, be mindful that extended incubation can also lead to higher background.
-
Optimize Buffer Conditions: The optimal pH for neutrophil elastase activity is generally in the slightly alkaline range (around 8.0-8.5). Ensure your assay buffer is within this range. Ionic strength can also influence enzyme activity, so it's a parameter worth optimizing.
-
Switch to a More Sensitive Detection Method: Fluorometric assays are inherently more sensitive than colorimetric assays. Consider using a fluorogenic substrate for a significant boost in sensitivity.
Q5: What are some more sensitive alternatives to the MeOSuc-AAPV-pNA substrate?
For a significant increase in sensitivity, fluorogenic substrates are recommended. These substrates, upon cleavage, release a highly fluorescent molecule. A popular alternative is MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin), which offers a much lower limit of detection. Additionally, specialized ELISA-based methods can provide even greater sensitivity and specificity.
Assay Sensitivity Comparison
The choice of substrate and detection method has a significant impact on the sensitivity of a neutrophil elastase assay. Fluorometric and ELISA-based methods generally offer much lower detection limits compared to chromogenic assays.
| Assay Type | Substrate/Method | Typical Limit of Detection (LOD) | Reference |
| Chromogenic | MeOSuc-AAPV-pNA | ~10-100 ng/mL | General literature |
| Fluorometric | MeOSuc-AAPV-AMC | As low as 1 ng of Neutrophil Elastase | [2][3] |
| ELISA-based | ProteaseTag® Active NE Immunoassay | 3.3 ng/mL | [4][5] |
| ELISA Kit | Sandwich ELISA for total NE | 1.98 pg/mL | [6][7] |
| ELISA Kit | SimpleStep ELISA® for total NE | 15.8 pg/mL |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal or No Signal | 1. Insufficient enzyme concentration. 2. Inactive enzyme due to improper handling or storage. 3. Suboptimal assay buffer pH or ionic strength. 4. Incorrect substrate concentration. 5. Presence of inhibitors in the sample. | 1. Concentrate your sample if possible. 2. Ensure proper sample handling and storage on ice or at -80°C. Avoid repeated freeze-thaw cycles. 3. Optimize the assay buffer. The optimal pH for neutrophil elastase is typically between 8.0 and 8.5. Test different ionic strengths. 4. Titrate the substrate concentration. A concentration near the Km value (approx. 0.152 mM) is a good starting point. 5. Dilute the sample to reduce inhibitor concentration. If inhibitors are known, consider purification steps to remove them. |
| High Background | 1. Spontaneous substrate degradation. 2. Contamination of reagents or samples. 3. Extended incubation times. | 1. Prepare fresh substrate solution for each experiment. 2. Use high-purity water and reagents. Ensure clean labware. 3. Reduce the incubation time. Run a time-course experiment to find the optimal balance between signal and background. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. Inconsistent incubation times. 4. Edge effects in the microplate. | 1. Calibrate your pipettes regularly. Use fresh tips for each sample and reagent. 2. Ensure all reagents and the microplate are at the same temperature before starting the reaction. Use a temperature-controlled plate reader. 3. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a consistent temperature and humidity across the plate. |
Experimental Protocols
Protocol 1: MeOSuc-AAPV-pNA Chromogenic Assay
This protocol provides a general framework for measuring neutrophil elastase activity using the MeOSuc-AAPV-pNA substrate.
Materials:
-
Human Neutrophil Elastase (positive control)
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 8.0, containing 0.5 M NaCl)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of MeOSuc-AAPV-pNA in a suitable solvent like DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in the Assay Buffer to the desired final concentration (e.g., 0.2 mM).
-
Prepare a standard curve of human neutrophil elastase by serially diluting it in the Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of your samples and standards to the wells of the 96-well plate.
-
Include a blank control containing only the Assay Buffer.
-
Pre-incubate the plate at the reaction temperature for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to all wells.
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., by adding acetic acid) before reading the absorbance.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all samples and standards.
-
Plot the corrected rates of the standards against their concentrations to generate a standard curve.
-
Determine the enzyme concentration in your samples by interpolating their rates from the standard curve.
-
Protocol 2: High-Sensitivity Fluorometric Assay
This protocol outlines a more sensitive method using the fluorogenic substrate MeOSuc-AAPV-AMC.
Materials:
-
Human Neutrophil Elastase (positive control)
-
MeOSuc-AAPV-AMC substrate
-
Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[3]
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to 37°C.
-
Prepare a stock solution of MeOSuc-AAPV-AMC in DMSO.
-
Prepare a working solution of the substrate by diluting the stock in the Assay Buffer (e.g., to 10 µM).[3]
-
Prepare a standard curve of human neutrophil elastase in the Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of your samples and standards to the wells of the 96-well black plate.
-
Include a blank control with only Assay Buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Start the reaction by adding 50 µL of the pre-warmed substrate working solution.
-
Measure the fluorescence intensity in a kinetic mode every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence (ΔRFU/min) from the linear portion of the curve.
-
Subtract the rate of the blank from all readings.
-
Generate a standard curve by plotting the corrected rates of the standards against their concentrations.
-
Determine the enzyme concentration in your samples from the standard curve.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Human Neutrophil Elastase/ELA2 ELISA Kit (Colorimetric) (NBP1-91266): Novus Biologicals [novusbio.com]
Technical Support Center: MeOSuc-AAPV-pNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate MeOSuc-AAPV-pNA.
Frequently Asked Questions (FAQs)
Q1: What is MeOSuc-AAPV-pNA and what is its primary application?
MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is a highly sensitive chromogenic substrate for human and mouse neutrophil elastase and proteinase 3 (PR3).[1][2][3] It is not significantly hydrolyzed by cathepsin G or chymotrypsin.[1] Its primary application is in in vitro enzyme activity assays with purified enzymes or in biological fluids.[1] Upon cleavage by the enzyme, it releases p-nitroaniline (pNA), which can be detected spectrophotometrically at 405-410 nm.[1][4]
Q2: What is the solubility of MeOSuc-AAPV-pNA?
MeOSuc-AAPV-pNA is soluble in several organic solvents but has limited solubility in aqueous solutions.[2] It is crucial to first dissolve the peptide in an appropriate organic solvent before diluting it into the aqueous assay buffer.
Data Presentation: Solubility of MeOSuc-AAPV-pNA
| Solvent | Solubility | Reference |
| DMSO | >20 mM | [1] |
| DMF | 30 mg/mL | [2] |
| Methanol | 1 mg/mL | [1] |
| Ethanol | 5 mg/mL | [2] |
| PBS (pH 7.2) | Slightly soluble | [2] |
Q3: How should I store MeOSuc-AAPV-pNA?
For long-term storage, MeOSuc-AAPV-pNA powder should be stored at -20°C.[1]
Q4: Can I use MeOSuc-AAPV-pNA for cell-based assays?
The cell permeability of MeOSuc-AAPV-pNA has not been extensively tested.[3] For intracellular enzyme activity measurements, a cell-permeable substrate would be more appropriate.
Troubleshooting Guides
This section addresses common issues encountered during experiments with MeOSuc-AAPV-pNA.
Issue 1: Substrate Precipitation in Assay Buffer
Symptoms:
-
The assay solution becomes cloudy or turbid upon addition of the substrate.
-
Inconsistent or non-linear reaction rates.
-
High background absorbance.
Possible Causes and Solutions:
| Cause | Solution |
| Low aqueous solubility of MeOSuc-AAPV-pNA. | The substrate must be completely dissolved in an organic solvent like DMSO before being added to the aqueous assay buffer. Prepare a concentrated stock solution in DMSO (e.g., 50 mM).[5] |
| Final concentration of organic solvent is too low. | Ensure the final concentration of the organic solvent in the assay is sufficient to maintain substrate solubility, but not so high as to inhibit enzyme activity. A final DMSO concentration of 1-5% is generally well-tolerated by most enzymes. |
| Incorrect order of reagent addition. | Add the substrate stock solution to the assay buffer last, just before initiating the reaction with the enzyme. Pipette the substrate directly into the buffer with gentle mixing to ensure rapid and even dispersion. |
| Low temperature of the assay buffer. | Ensure the assay buffer is at the optimal temperature for the enzyme (e.g., 25°C or 37°C) before adding the substrate. Some compounds are less soluble at lower temperatures. |
Issue 2: No or Low Enzyme Activity Detected
Symptoms:
-
No significant increase in absorbance at 410 nm over time.
-
Calculated enzyme activity is much lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive enzyme. | Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Reconstitute the enzyme in a buffer that ensures stability, such as 50 mM sodium acetate, pH 5.5, with 200 mM NaCl to prevent autolysis.[6] |
| Suboptimal assay buffer conditions. | The pH and ionic strength of the assay buffer are critical for enzyme activity. A common buffer for human neutrophil elastase is 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.[5] |
| Presence of inhibitors in the sample or reagents. | Common enzyme inhibitors include EDTA, high concentrations of certain salts, and other chelating agents. Ensure all reagents are of high purity. |
| Incorrect wavelength measurement. | Ensure the spectrophotometer is set to read the absorbance at or near the peak for p-nitroaniline, which is 405-410 nm. |
| Substrate concentration is too low. | If the substrate concentration is significantly below the Michaelis constant (Km), the reaction rate will be low. Optimize the substrate concentration by performing a substrate titration experiment. |
Issue 3: High Background Absorbance
Symptoms:
-
The initial absorbance reading (before adding the enzyme) is high.
-
The blank wells (containing all components except the enzyme) show a significant increase in absorbance over time.
Possible Causes and Solutions:
| Cause | Solution |
| Spontaneous hydrolysis of the substrate. | This can occur at non-optimal pH or temperature. Prepare fresh substrate dilutions just before use and run a "no enzyme" control to measure the rate of spontaneous hydrolysis. Subtract this rate from the rate of the enzyme-catalyzed reaction. |
| Contaminated reagents. | Use high-purity water and reagents to prepare all solutions. Filter-sterilize buffers if necessary. |
| Interfering substances in the sample. | Some compounds in biological samples can absorb light at 410 nm. Run a sample blank containing the sample and assay buffer but no substrate to determine the sample's intrinsic absorbance. |
Experimental Protocols
Protocol 1: Human Neutrophil Elastase Activity Assay
This protocol is adapted from established methods for measuring human neutrophil elastase activity using MeOSuc-AAPV-pNA.[5][7]
Materials:
-
Human Neutrophil Elastase
-
MeOSuc-AAPV-pNA
-
DMSO
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, 500 mM NaCl
-
96-well clear flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 410 nm
Procedure:
-
Prepare a 50 mM MeOSuc-AAPV-pNA stock solution: Dissolve the required amount of MeOSuc-AAPV-pNA in DMSO.[5]
-
Prepare the enzyme solution: Dissolve the human neutrophil elastase in the reaction buffer to the desired concentration.[5] Keep the enzyme on ice.
-
Set up the assay plate:
-
Test wells: Add the desired volume of reaction buffer.
-
Blank wells: Add the same volume of reaction buffer.
-
-
Add the substrate: Just prior to the assay, dilute the 50 mM substrate stock solution with an equal volume of 200 mM Tris-HCl, pH 8.0.[5] Add 40 µL of the diluted substrate stock solution to 960 µL of reaction buffer to create the assay mixture.[5] Add the appropriate volume of this assay mixture to the test and blank wells.
-
Initiate the reaction: Add the enzyme solution to the test wells. Add an equal volume of reaction buffer to the blank wells.
-
Measure absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 25°C and monitor the change in absorbance at 410 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).[5][7]
Calculation of Enzyme Activity:
The rate of p-nitroaniline production can be calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA410/min * Total assay volume (mL)) / (ε * Path length (cm) * mg of enzyme)
Where:
-
ΔA410/min is the rate of absorbance change per minute.
-
ε (molar extinction coefficient of p-nitroaniline) = 8800 M⁻¹cm⁻¹.[5]
-
Path length is typically 1 cm for a standard cuvette, but needs to be determined for a 96-well plate.
Protocol 2: Preparation of a p-Nitroaniline (pNA) Standard Curve
This is essential for quantifying the amount of product formed in the enzyme assay.[8][9]
Materials:
-
p-Nitroaniline (pNA)
-
DMSO
-
Reaction Buffer (same as the enzyme assay)
-
96-well clear flat-bottom microplate
-
Spectrophotometer
Procedure:
-
Prepare a 10 mM pNA stock solution: Dissolve 13.8 mg of pNA in 10 mL of DMSO.
-
Prepare a series of dilutions: Create a series of pNA standards in the reaction buffer ranging from 0 to 200 µM.
-
Measure absorbance: Add each standard to a well of the 96-well plate and measure the absorbance at 410 nm.
-
Plot the standard curve: Plot the absorbance at 410 nm versus the concentration of pNA (µM). The resulting graph should be linear and can be used to determine the concentration of pNA produced in the enzymatic reaction.
Visualizations
Caption: Experimental workflow for the neutrophil elastase assay.
Caption: Troubleshooting logic for insoluble MeOSuc-AAPV-pNA.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 5. Elastase, Human Neutrophil CAS 9004-06-2 | 324681 [merckmillipore.com]
- 6. Elastase, Human Neutrophil Elastase, Human Neutrophil, CAS 9004-06-2, is a serine protease that degrades elastin, collagen, and proteoglycans 9004-06-2 [sigmaaldrich.com]
- 7. EPC Elastin Products Company > Method > HSE assay using FH237 [elastin.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison of MeOSuc-AAPV-pNA and Other Substrates for Neutrophil Elastase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of neutrophil elastase activity is critical. This guide provides an objective comparison of the widely used chromogenic substrate, MeOSuc-AAPV-pNA, with other common elastase substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils. Its primary role is in host defense, where it degrades proteins of engulfed pathogens. However, when released extracellularly during inflammation, it can cause significant tissue damage, implicating it in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the reliable quantification of NE activity is paramount in both basic research and the development of therapeutic inhibitors.
This guide focuses on the performance of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) in comparison to other commercially available substrates. We will delve into their kinetic parameters, assay protocols, and the signaling pathways in which neutrophil elastase plays a crucial role.
Performance Comparison of Elastase Substrates
The choice of substrate for measuring neutrophil elastase activity is critical and depends on factors such as sensitivity, specificity, and the desired assay format (colorimetric vs. fluorometric). Below is a summary of the kinetic parameters for MeOSuc-AAPV-pNA and other commonly used substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reporter Group | Excitation (nm) | Emission (nm) |
| MeOSuc-AAPV-pNA | Chromogenic | 152[1] | - | 120,000[2] | p-Nitroaniline (pNA) | - | 405-410[3] |
| Suc-AAPV-pNA | Chromogenic | - | - | - | p-Nitroaniline (pNA) | - | 410 |
| Suc-AAPA-pNA | Chromogenic | - | - | - | p-Nitroaniline (pNA) | - | 410 |
| Suc-AAPF-pNA | Chromogenic | 1700[4] | - | - | p-Nitroaniline (pNA) | - | 410[4] |
| MeOSuc-AAPV-AMC | Fluorogenic | 362[5][6][7] | - | 11,000[8] | 7-Amino-4-methylcoumarin (AMC) | 380[5][6][7] | 460[5][6][7] |
| MeOSuc-AAPV-AFC | Fluorogenic | 130[9] | - | - | 7-Amino-4-trifluoromethylcoumarin (AFC) | 380[9] | 500[9] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
Accurate and reproducible data are contingent on meticulously executed experimental protocols. Below are detailed methodologies for performing a neutrophil elastase activity assay using both chromogenic and fluorogenic substrates in a 96-well plate format.
Chromogenic Assay Protocol using MeOSuc-AAPV-pNA
This protocol is adapted for a standard 96-well microplate reader.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100
-
Inhibitor of choice (for inhibition studies)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute the HNE to a stock concentration of 1 mg/mL in the assay buffer. Further dilute to a working concentration (e.g., 10-100 ng/well) immediately before use.
-
Prepare a stock solution of MeOSuc-AAPV-pNA in a suitable solvent like DMSO (e.g., 10 mM). Further dilute to a working concentration in the assay buffer (e.g., 100-500 µM).
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
For inhibitor studies, add 25 µL of the inhibitor solution to the respective wells. For control wells, add 25 µL of the vehicle used to dissolve the inhibitor.
-
Add 25 µL of the diluted HNE solution to all wells except for the blank (substrate control) wells. Add 25 µL of assay buffer to the blank wells.
-
Mix the plate gently and incubate for 10-15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add 100 µL of the MeOSuc-AAPV-pNA working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately start measuring the absorbance at 405 nm (or 410 nm) in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Subtract the rate of the blank (substrate control) from all other readings.
-
For inhibitor studies, calculate the percent inhibition relative to the control (no inhibitor) wells.
-
Fluorogenic Assay Protocol using MeOSuc-AAPV-AMC
This protocol is designed for use with a fluorescence microplate reader.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
MeOSuc-AAPV-AMC substrate
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100
-
Inhibitor of choice (for inhibition studies)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute and dilute HNE as described for the chromogenic assay.
-
Prepare a stock solution of MeOSuc-AAPV-AMC in DMSO (e.g., 10 mM). Dilute to a working concentration in the assay buffer (e.g., 50-200 µM).
-
-
Assay Setup:
-
Follow the same setup procedure as for the chromogenic assay, using a 96-well black plate.
-
-
Initiate the Reaction:
-
Add 100 µL of the MeOSuc-AAPV-AMC working solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (Relative Fluorescence Units, RFU) in kinetic mode at 37°C for 15-30 minutes, with readings every 1-2 minutes (Excitation: 380 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the RFU versus time curve (ΔRFU/min).
-
Subtract the rate of the blank from all other readings.
-
Determine percent inhibition for inhibitor studies.
-
Visualizing the Molecular Landscape
To better understand the context in which neutrophil elastase operates and the experimental workflows used to study it, the following diagrams have been generated.
Caption: A streamlined workflow for conducting a neutrophil elastase activity assay.
Caption: Signaling pathway of NE-induced MUC5AC mucin gene expression.[10][11]
Caption: Logical relationship between neutrophil elastase and different substrate types.
Conclusion
MeOSuc-AAPV-pNA remains a robust and widely used substrate for the colorimetric determination of neutrophil elastase activity. Its high catalytic efficiency makes it a sensitive and reliable choice for many applications. However, for studies requiring even higher sensitivity or for use in high-throughput screening where fluorescence is the preferred readout, fluorogenic substrates such as MeOSuc-AAPV-AMC or MeOSuc-AAPV-AFC may be more suitable, despite their potentially lower affinity for the enzyme as indicated by a higher Km value.
The selection of an appropriate substrate should be guided by the specific requirements of the experiment, including the desired level of sensitivity, the available instrumentation, and the nature of the biological samples being analyzed. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and to standardize their methodologies for the accurate and reproducible measurement of neutrophil elastase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MeOSuc-AAPV-AMC - MedChem Express [bioscience.co.uk]
- 7. porcine pancreatic elastase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
- 10. Neutrophil Elastase Causes MUC5AC Mucin Synthesis Via EGF Receptor, ERK and NF-kB Pathways in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil elastase causes MUC5AC mucin synthesis via EGF receptor, ERK and NF-kB pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elastase Activity Assays: Validation of the MeOSuc-AAPV-pNA Method
For researchers, scientists, and drug development professionals investigating inflammatory diseases, tissue remodeling, and the efficacy of protease inhibitors, accurate measurement of elastase activity is paramount. This guide provides a comprehensive validation overview of the chromogenic MeOSuc-AAPV-pNA-based elastase assay, comparing it with other common methods, namely fluorogenic substrate assays and Enzyme-Linked Immunosorbent Assays (ELISA).
Introduction to Elastase Assays
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Its primary function is the degradation of extracellular matrix proteins. However, excessive elastase activity can lead to tissue damage and is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis. Consequently, the reliable quantification of elastase activity is crucial for both basic research and clinical diagnostics.
This guide focuses on the validation of the N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) based assay, a widely used colorimetric method. We will compare its performance characteristics with those of fluorogenic substrate assays and ELISAs, providing detailed experimental protocols and supporting data to aid in the selection of the most appropriate assay for specific research needs.
Comparison of Elastase Assay Methodologies
The selection of an appropriate elastase assay depends on several factors, including the required sensitivity, specificity, sample type, and available equipment. The following table summarizes the key characteristics of the three major types of elastase assays.
| Feature | MeOSuc-AAPV-pNA Assay (Colorimetric) | Fluorogenic Substrate Assay | ELISA |
| Principle | Enzymatic cleavage of a chromogenic substrate releases p-nitroanilide (pNA), which is measured by absorbance. | Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule (e.g., AMC or AFC), which is measured by fluorescence. | Immuno-capture of elastase protein, followed by enzymatic detection. Measures total protein, not necessarily activity. |
| Measures | Enzymatic activity | Enzymatic activity | Total elastase protein concentration (active and inactive forms) |
| Sensitivity | Moderate | High | Very High[1][2] |
| Specificity | Substrate is also cleaved by proteinase 3 (PR3)[3][4] | Substrate specificity can vary; some are more selective for neutrophil elastase. | Highly specific for the target elastase protein due to antibody-based detection. |
| Throughput | High (96-well plate format) | High (96-well plate format) | High (96-well plate format) |
| Equipment | Spectrophotometer (plate reader) | Fluorescence plate reader | Absorbance plate reader |
| Cost | Relatively low | Moderate | Higher |
| Advantages | Simple, robust, and cost-effective.[5] | Higher sensitivity than colorimetric assays. | Can detect total elastase protein, including inactive forms complexed with inhibitors. |
| Disadvantages | Lower sensitivity compared to fluorogenic and ELISA methods; potential for interference from colored compounds in the sample. | Requires a fluorescence plate reader; potential for fluorescence quenching by sample components. | Does not directly measure enzymatic activity; may overestimate active enzyme levels. |
Experimental Protocols
MeOSuc-AAPV-pNA-Based Colorimetric Assay
This protocol is a standard method for determining neutrophil elastase activity in purified enzyme preparations or biological samples.
Materials:
-
Human Neutrophil Elastase (HNE)
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve MeOSuc-AAPV-pNA in DMSO to make a 100 mM stock solution.
-
Dilute the HNE standard and samples in Assay Buffer to the desired concentrations.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the HNE standard or sample to the appropriate wells.
-
Include a blank control containing only Assay Buffer.
-
-
Initiate Reaction:
-
Add 25 µL of a 10 mM MeOSuc-AAPV-pNA working solution (diluted from the stock in Assay Buffer) to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm every 1-2 minutes for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.
-
The concentration of p-nitroanilide released can be calculated using the Beer-Lambert law (extinction coefficient for pNA at 405 nm is 8800 M⁻¹cm⁻¹).
-
Fluorogenic Substrate Assay
This protocol utilizes a fluorogenic substrate, such as MeOSuc-AAPV-AMC, for a more sensitive detection of elastase activity.
Materials:
-
Human Neutrophil Elastase (HNE)
-
MeOSuc-AAPV-AMC (or other suitable fluorogenic substrate)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 380/460 nm for AMC[6][7])
Procedure:
-
Prepare Reagents:
-
Dissolve MeOSuc-AAPV-AMC in DMSO to make a 10 mM stock solution.
-
Dilute the HNE standard and samples in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well black plate.
-
Add 25 µL of the HNE standard or sample.
-
Include a blank control.
-
-
Initiate Reaction:
-
Add 25 µL of a 100 µM MeOSuc-AAPV-AMC working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Determine the rate of increase in fluorescence over time.
-
A standard curve of the free fluorophore can be used to quantify the amount of substrate cleaved.
-
Human Neutrophil Elastase ELISA
This protocol outlines a typical sandwich ELISA for the quantification of total human neutrophil elastase protein.
Materials:
-
Human Neutrophil Elastase ELISA Kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute standards and prepare dilutions as per the kit manufacturer's instructions.
-
Prepare wash buffer and other reagents as required.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate as per the manufacturer's protocol to allow the elastase to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution (e.g., TMB) and incubate to allow color development.
-
Add the stop solution to terminate the reaction.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of elastase in the samples by interpolating their absorbance values on the standard curve.
-
Validation Data and Performance Characteristics
Table 1: Performance Characteristics of Elastase Assays
| Parameter | MeOSuc-AAPV-pNA Assay | Fluorogenic Assay (MeOSuc-AAPV-AMC) | ELISA (Typical Commercial Kit) |
| Limit of Detection (LOD) | ~10-20 ng/mL | ~1-5 ng/mL | ~0.1-1 ng/mL[2] |
| Limit of Quantification (LOQ) | Not consistently reported | Not consistently reported | ~0.5-2 ng/mL |
| Linear Range | Enzyme concentration dependent | Enzyme concentration dependent | ~1-100 ng/mL (Varies by kit) |
| Precision (Intra-assay CV%) | < 10% | < 10% | < 5-10%[2] |
| Precision (Inter-assay CV%) | < 15% | < 15% | < 10-15%[2] |
| Spike/Recovery | Typically 80-120% | Typically 80-120% | Typically 85-115% |
Visualizing the Methodologies
To further clarify the principles behind these assays, the following diagrams illustrate the core mechanisms.
Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by elastase.
Caption: Release of a fluorescent molecule in a fluorogenic assay.
Caption: Principle of a sandwich ELISA for elastase detection.
Conclusion
The MeOSuc-AAPV-pNA-based elastase assay is a robust, cost-effective, and straightforward method for the quantification of elastase activity. Its primary limitation is a lower sensitivity compared to fluorogenic and ELISA-based methods. For studies requiring high sensitivity or the quantification of total elastase protein (both active and inactive), fluorogenic assays or ELISAs may be more suitable alternatives. However, for routine activity screening, inhibitor studies, and applications where moderate sensitivity is sufficient, the MeOSuc-AAPV-pNA assay provides a reliable and economical choice. The detailed protocols and comparative data presented in this guide should assist researchers in selecting and validating the most appropriate elastase assay for their specific scientific objectives.
References
- 1. Development of an enzyme-linked immunosorbent assay (ELISA) for determining neutrophil elastase (NE) – a potential useful marker of multi-organ damage observed in COVID-19 and post-Covid-19 (PCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human PMN (Neutrophil) Elastase ELISA Kit (BMS269) - Invitrogen [thermofisher.com]
- 3. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzo Life Sciences MeOSuc-AAPV-AMC (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
MeOSuc-AAPV-pNA: A Comparative Guide to its Cross-reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) and its reactivity with various proteases. The information presented is supported by experimental data to assist researchers in making informed decisions for their experimental designs.
Overview of MeOSuc-AAPV-pNA
MeOSuc-AAPV-pNA is a well-established synthetic peptide substrate used to assay the activity of certain serine proteases. Upon cleavage by a suitable protease, the p-nitroanilide (pNA) moiety is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity. This substrate is particularly noted for its high sensitivity towards neutrophil elastase.
Quantitative Comparison of Protease Reactivity
The specificity of MeOSuc-AAPV-pNA has been evaluated against several proteases. The kinetic parameters, Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km), are crucial for understanding the efficiency of an enzyme-substrate interaction. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.
| Protease | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reactivity Level |
| Human Neutrophil Elastase (HNE) | 0.152 | 16.3 | 107,237 | High |
| Proteinase 3 (PR3) | 0.21 | 1.8 | 8,571 | Moderate |
| Cathepsin G | - | - | - | Negligible[1][2][3] |
| Chymotrypsin | - | - | - | Negligible[1][2][3] |
| Trypsin | - | - | - | Not reported/Negligible |
| Thrombin | - | - | - | Not reported/Negligible |
| Plasmin | - | - | - | Not reported/Negligible |
Note: "-" indicates that significant hydrolysis was not detected or kinetic parameters were not available in the reviewed literature, suggesting negligible reactivity. The primary sources consistently report a lack of reactivity for Cathepsin G and Chymotrypsin[1][2][3].
Experimental Protocols
General Protease Assay using MeOSuc-AAPV-pNA
This protocol outlines a general procedure for determining the activity of a protease of interest using MeOSuc-AAPV-pNA in a 96-well microplate format.
Materials:
-
MeOSuc-AAPV-pNA substrate
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)
-
Purified protease of interest
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear flat-bottom microplates
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO. Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using the assay buffer. A typical final concentration for HNE is 0.1-1.0 mM.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified protease in an appropriate buffer.
-
Dilute the enzyme to the desired final concentration in the assay buffer just before use. The optimal concentration should be determined empirically but should result in a linear rate of substrate hydrolysis over the desired time course.
-
-
Assay Execution:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V0) by calculating the slope of the linear portion of the absorbance versus time curve (ΔOD/min).
-
Convert the rate to moles of pNA released per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of pNA at 405 nm is typically 10,500 M-1cm-1. The path length (l) for a standard 96-well plate is typically calculated based on the volume in the well.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Mandatory Visualizations
References
A Researcher's Guide to the Reproducibility of Neutrophil Elastase Assays: The MeOSuc-AAPV-pNA Method and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of neutrophil elastase (NE) activity is critical for advancing our understanding of inflammatory diseases and developing novel therapeutics. This guide provides a comprehensive comparison of the widely used chromogenic substrate assay, MeOSuc-AAPV-pNA, with alternative methods, supported by experimental data and detailed protocols to aid in assay selection and ensure the reliability of your results.
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Its primary role is in host defense, where it contributes to the degradation of phagocytosed microorganisms. However, when released extracellularly in excess, NE can degrade components of the extracellular matrix, leading to tissue damage implicated in a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the reliable quantification of NE activity is a cornerstone of research in these areas.
Comparison of Neutrophil Elastase Activity Assays
The selection of an appropriate assay for measuring neutrophil elastase activity depends on several factors, including the required sensitivity, specificity, sample type, and throughput. While the MeOSuc-AAPV-pNA assay is a popular choice due to its simplicity and cost-effectiveness, several alternative methods offer distinct advantages. The following tables provide a quantitative comparison of these assays.
| Assay Type | Principle | Typical Sample Types | Reported Intra-Assay CV (%) | Reported Inter-Assay CV (%) | Key Advantages | Key Disadvantages |
| Chromogenic (MeOSuc-AAPV-pNA) | Enzymatic cleavage of a colorless substrate to release p-nitroaniline (pNA), a yellow chromophore, measured by absorbance at 405 nm. | Purified enzyme, cell lysates, biological fluids. | Data not consistently reported in literature. | Data not consistently reported in literature. | Simple, cost-effective, suitable for high-throughput screening. | Lower sensitivity compared to fluorescent methods, potential for interference from colored compounds in the sample. Can also be cleaved by proteinase 3 (PR3). |
| Fluorogenic (e.g., MeOSuc-AAPV-AMC) | Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), measured by fluorescence. | Purified enzyme, cell lysates, biological fluids. | Not consistently reported for specific substrate, but generally low. | Not consistently reported for specific substrate, but generally low. | Higher sensitivity than chromogenic assays. | Requires a fluorescence plate reader, potential for quenching or autofluorescence from sample components. |
| FRET-based Probes | Cleavage of a peptide linker between a fluorescent donor and a quencher molecule, resulting in an increase in fluorescence. | Cell culture supernatants, complex biological fluids. | Assay dependent. | Assay dependent. | High specificity and sensitivity, allows for real-time monitoring of enzyme activity. | Can be more expensive, may require optimization of the probe design. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Quantifies the amount of NE protein or NE-generated elastin fragments using specific antibodies. | Plasma, serum, bronchoalveolar lavage fluid, cell culture supernatants. | 4.1 - <8 | 3.2 - <10 | High specificity and sensitivity, can distinguish between active and inactive enzyme (in some formats). | Measures protein level, not necessarily enzymatic activity, can be more complex and time-consuming. |
Table 1: Comparison of Neutrophil Elastase Assay Performance. The table summarizes the key characteristics of different NE assay methodologies. CV (Coefficient of Variation) is a measure of the reproducibility of the assay.
Experimental Protocols
MeOSuc-AAPV-pNA Assay Protocol
This protocol is a generalized procedure for measuring neutrophil elastase activity using the MeOSuc-AAPV-pNA substrate in a 96-well plate format. It is essential to optimize the conditions for your specific experimental setup.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute the HNE to a stock concentration (e.g., 1 U/mL) in assay buffer. Aliquot and store at -80°C.
-
Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO (e.g., 100 mM).
-
-
Set up the Assay Plate:
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of your sample (e.g., purified HNE, cell lysate) to the appropriate wells. Include a blank control with 10 µL of assay buffer instead of the sample.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the Reaction:
-
Prepare a working solution of the MeOSuc-AAPV-pNA substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 1 mM).
-
Add 10 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 200 µL.
-
-
Measure Absorbance:
-
Immediately start measuring the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank control from the sample rates.
-
The concentration of pNA produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is 8,800 M⁻¹cm⁻¹).
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the workflow of the MeOSuc-AAPV-pNA assay.
Caption: Workflow of the MeOSuc-AAPV-pNA assay.
Factors Influencing Reproducibility
Several factors can impact the reproducibility of the MeOSuc-AAPV-pNA assay and other neutrophil elastase assays:
-
Enzyme Activity: The activity of purified NE can vary between suppliers and batches. It is crucial to perform a standard curve with a known concentration of active enzyme for each experiment.
-
Sample Composition: Biological samples can contain endogenous inhibitors of NE, such as alpha-1 antitrypsin, which can lead to an underestimation of NE activity.
-
Assay Conditions: Temperature, pH, and incubation time can all affect the rate of the enzymatic reaction. Consistent and well-controlled assay conditions are paramount for reproducible results.
-
Pipetting Accuracy: As with any enzymatic assay, precise pipetting of all reagents is critical for minimizing variability between wells and experiments.
-
Substrate Specificity: While MeOSuc-AAPV-pNA is a good substrate for NE, it can also be cleaved by other proteases like proteinase 3. This is an important consideration when working with complex biological samples.
Conclusion
The MeOSuc-AAPV-pNA assay remains a valuable tool for the measurement of neutrophil elastase activity due to its simplicity and accessibility. However, for applications requiring higher sensitivity and specificity, researchers should consider alternative methods such as fluorogenic, FRET-based, or ELISA assays. Regardless of the chosen method, careful optimization of the experimental protocol and a thorough understanding of the factors that can influence reproducibility are essential for generating reliable and meaningful data in the study of neutrophil elastase and its role in health and disease.
A Researcher's Guide to Species-Specific Elastase Activity: A Comparative Analysis of MeOSuc-AAPV-pNA and Alternative Substrates
For researchers, scientists, and drug development professionals engaged in the study of elastase activity, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of the widely used chromogenic substrate, MeOSuc-AAPV-pNA, with other common alternatives for studying species-specific elastase activity, with a focus on human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE).
This guide delves into the kinetic parameters of various substrates, offers detailed experimental protocols, and presents visual workflows to aid in experimental design and data interpretation.
Understanding Species-Specific Elastase Activity
Elastases are serine proteases that play crucial roles in various physiological and pathological processes, including immune responses, tissue remodeling, and inflammation. Significant differences exist in the substrate specificity and kinetic properties of elastases from different species. For instance, human neutrophil elastase and porcine pancreatic elastase, while both classified as elastases, exhibit distinct preferences for substrates and are differentially affected by inhibitors. This species-specific behavior underscores the importance of using well-characterized substrates to ensure the relevance and translatability of research findings, particularly in the context of drug discovery and development.
Comparative Analysis of Elastase Substrates
The choice of substrate can significantly impact the outcome of an elastase activity assay. This section provides a comparative overview of MeOSuc-AAPV-pNA and other commonly used chromogenic and fluorogenic substrates.
MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is a sensitive and widely used chromogenic substrate for assaying elastase activity. Upon cleavage by elastase at the C-terminal side of the valine residue, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.
Alternative Substrates include other peptide-pNA conjugates as well as fluorogenic substrates that offer enhanced sensitivity. Common alternatives include:
-
Suc-AAPV-pNA: A similar chromogenic substrate lacking the methoxysuccinyl group.
-
Suc-AAA-pNA: A chromogenic substrate with a different peptide sequence (Ala-Ala-Ala).
-
MeOSuc-AAPV-AMC: A fluorogenic substrate that releases 7-amino-4-methylcoumarin (AMC) upon cleavage, which is detected by fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm).
-
MeOSuc-AAPV-AFC: Another fluorogenic substrate releasing 7-amino-4-trifluoromethylcoumarin (AFC), with distinct spectral properties (Excitation: ~380-400 nm, Emission: ~500-505 nm).
Quantitative Data Presentation
The following tables summarize the kinetic parameters of MeOSuc-AAPV-pNA and alternative substrates for human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). These values are essential for comparing the efficiency of these substrates in detecting the activity of elastases from different species.
Table 1: Kinetic Parameters of Chromogenic Substrates for Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE)
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MeOSuc-AAPV-pNA | HNE | 0.21 | 13 | 62,000 |
| PPE | 1.2 | 25 | 21,000 | |
| Suc-AAA-pNA | HNE | 1.4 | 0.2 | 140 |
| PPE | 0.65 | 32 | 49,000 |
Data compiled from scientific literature. Conditions may vary between studies.
Table 2: Kinetic Parameters of Fluorogenic Substrates for Human Neutrophil Elastase (HNE)
| Substrate | Km (μM) |
| MeOSuc-AAPV-AMC | 362[1] |
| MeOSuc-AAPV-AFC | 130 |
Data obtained from manufacturer datasheets and scientific publications. kcat and kcat/Km values are not consistently reported for these substrates.
Experimental Protocols
This section provides detailed methodologies for performing elastase activity assays using chromogenic substrates like MeOSuc-AAPV-pNA.
General Protocol for Chromogenic Elastase Activity Assay
Materials:
-
Purified human neutrophil elastase (HNE) or porcine pancreatic elastase (PPE)
-
MeOSuc-AAPV-pNA or other pNA-based substrate
-
Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100
-
Substrate Stock Solution: Dissolve the pNA substrate in a suitable solvent like DMSO to a concentration of 10 mM.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the elastase enzyme to the desired concentration in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation and the substrate used.
-
Prepare a series of substrate dilutions in Assay Buffer from the stock solution. The final concentrations should bracket the expected Km value.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 25 µL of the substrate dilution to each well.
-
Include appropriate controls:
-
Blank: 75 µL of Assay Buffer and 25 µL of the highest concentration of substrate.
-
Enzyme control: 75 µL of Assay Buffer and 25 µL of the enzyme solution.
-
-
-
Measurement:
-
Immediately place the microplate in the plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε for pNA at 405 nm is typically ~10,000 M-1cm-1).
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
The catalytic efficiency is determined by the kcat/Km ratio.
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can help to visualize the experimental processes and the underlying principles.
Caption: Workflow for determining elastase kinetic parameters.
Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by elastase.
Conclusion
The selection of a suitable substrate is a critical step in studying species-specific elastase activity. MeOSuc-AAPV-pNA serves as a reliable and effective chromogenic substrate for both human neutrophil elastase and porcine pancreatic elastase, though with differing efficiencies. For studies requiring higher sensitivity, fluorogenic alternatives such as MeOSuc-AAPV-AMC or MeOSuc-AAPV-AFC may be more appropriate. By carefully considering the kinetic parameters and adhering to standardized experimental protocols, researchers can obtain accurate and comparable data, leading to a deeper understanding of the role of elastases in health and disease. This guide provides the necessary information to make informed decisions for designing and executing robust elastase activity assays.
References
A Researcher's Guide to Bridging the Gap: Correlating MeOSuc-AAPV-pNA In Vitro Results with In Vivo Efficacy
For researchers, scientists, and drug development professionals, establishing a clear line of sight from early-stage in vitro assays to in vivo therapeutic effects is paramount. This guide provides a framework for correlating the results from the widely used in vitro neutrophil elastase (NE) substrate, MeOSuc-AAPV-pNA, with in vivo data from relevant disease models. By understanding this relationship, researchers can more effectively screen and develop potent NE inhibitors for a range of inflammatory diseases.
Neutrophil elastase is a serine protease implicated in the pathology of numerous inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and cystic fibrosis. The chromogenic substrate MeOSuc-AAPV-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is a cornerstone of in vitro research for quantifying NE activity and the potency of its inhibitors. This guide will delve into the methodologies for correlating the in vitro inhibitory concentrations (IC50) derived from MeOSuc-AAPV-pNA assays with meaningful in vivo outcomes in preclinical animal models.
Understanding the In Vitro Assay: The MeOSuc-AAPV-pNA Platform
The MeOSuc-AAPV-pNA assay is a colorimetric method used to measure the enzymatic activity of neutrophil elastase. The principle is straightforward: in the presence of NE, the substrate is cleaved, releasing p-nitroanilide, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of color development is directly proportional to the NE activity. When screening for inhibitors, the assay is performed in the presence of varying concentrations of a test compound, and the concentration that inhibits 50% of the NE activity (the IC50 value) is determined.
From the Bench to the Model: In Vivo Validation
While the MeOSuc-AAPV-pNA assay is a powerful tool for initial screening, predicting in vivo efficacy requires testing in relevant animal models of NE-driven diseases. A commonly used and well-characterized model is lipopolysaccharide (LPS)-induced acute lung injury in mice. In this model, intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the lungs, characterized by a significant influx of neutrophils and the release of NE.
Correlating the Data: A Comparative Look at Neutrophil Elastase Inhibitors
The ultimate goal is to establish a correlation, even if qualitative, between the in vitro potency of an inhibitor (its IC50 value from the MeOSuc-AAPV-pNA assay) and its in vivo efficacy. The following table summarizes data for several known NE inhibitors, showcasing their in vitro potencies alongside their observed effects in in vivo models.
| Inhibitor | In Vitro IC50 (nM) with MeOSuc-AAPV-pNA or similar substrate | In Vivo Model | Key In Vivo Efficacy Readouts | Reference |
| Sivelestat | 25.7 | LPS-induced ALI in rats | - Reduced inflammatory cell infiltration- Decreased pulmonary vascular permeability | [1] |
| AZD9668 | ~20 (Kᵢ) | - Human NE-induced lung hemorrhage in rats- Cigarette smoke-induced inflammation in mice | - Prevention of lung hemorrhage- Reduction in BAL neutrophils and IL-1β | [2][3] |
| BAY 85-8501 | 0.5 | LPS-induced ALI in rodents | - Efficacious in reducing lung inflammation | [4][5] |
| Tricetin | 2.3 µM (IC50) | Poly (I:C)-induced ALI in mice | - Substantially improved lung injury | |
| Flavanones (from Paulownia tomentosa) | 2.4 - 74.7 µM (IC50) | Not specified in the abstract | - Suggested potential for treating airway inflammation | [6] |
Note: Direct quantitative correlation can be challenging due to factors like pharmacokinetics, bioavailability, and off-target effects of the inhibitors in vivo. However, a general trend of higher in vitro potency leading to better in vivo outcomes is often observed.
Visualizing the Process
To better understand the underlying biology and the experimental workflow, the following diagrams illustrate the neutrophil elastase signaling pathway and a typical workflow for correlating in vitro and in vivo data.
Caption: Neutrophil elastase signaling in acute lung injury.
Caption: Workflow for correlating in vitro and in vivo data.
Detailed Experimental Protocols
For reproducible and comparable results, adherence to standardized protocols is crucial.
In Vitro: Neutrophil Elastase Inhibition Assay using MeOSuc-AAPV-pNA
Materials:
-
Human Neutrophil Elastase (NE)
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the MeOSuc-AAPV-pNA substrate in DMSO.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the human neutrophil elastase solution.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MeOSuc-AAPV-pNA substrate to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a specified period (e.g., 10-30 minutes) at 37°C.
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo: LPS-Induced Acute Lung Injury in Mice
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Test inhibitor
-
Anesthesia (e.g., isoflurane)
-
Equipment for intratracheal or intranasal administration
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Administer a solution of LPS (e.g., 1-5 mg/kg) in sterile saline to the lungs via intratracheal or intranasal instillation. A control group should receive sterile saline only.
-
Administer the test inhibitor at a pre-determined dose and route (e.g., intraperitoneal, oral) at a specific time point relative to the LPS challenge (e.g., 1 hour before or after).
-
At a specified time point after LPS administration (e.g., 24 or 48 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Collect blood and lung tissue for further analysis.
-
Analyze the BAL fluid for total and differential cell counts (specifically neutrophils).
-
Measure myeloperoxidase (MPO) activity in the lung tissue homogenates as an index of neutrophil infiltration.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates.
-
Evaluate lung histology for evidence of injury, such as alveolar wall thickening, edema, and cellular infiltration.
-
Compare the readouts from the inhibitor-treated group to the LPS-only group to determine the in vivo efficacy.
By systematically applying these in vitro and in vivo methodologies, researchers can build a comprehensive understanding of the therapeutic potential of novel neutrophil elastase inhibitors, ultimately accelerating the development of new treatments for debilitating inflammatory diseases.
References
- 1. Polysulfone Membranes Doped with Human Neutrophil Elastase Inhibitors: Assessment of Bioactivity and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] AZD9668: Pharmacological Characterization of a Novel Oral Inhibitor of Neutrophil Elastase | Semantic Scholar [semanticscholar.org]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Nuances of Neutrophil Serine Protease Activity: A Comparative Guide to MeOSuc-AAPV-pNA and Its Alternatives
For researchers, scientists, and drug development professionals investigating inflammatory processes and associated diseases, the accurate measurement of neutrophil serine protease activity is paramount. Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), a chromogenic substrate, has long been a tool in this endeavor. However, a clear understanding of its limitations is crucial for robust and reliable data. This guide provides a comprehensive comparison of MeOSuc-AAPV-pNA with alternative substrates, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The Central Limitation: A Lack of Specificity
MeOSuc-AAPV-pNA is a substrate for both human neutrophil elastase (HNE) and proteinase 3 (PR3), two key serine proteases released by neutrophils during inflammation.[1] This lack of specificity is the most significant drawback of using MeOSuc-AAPV-pNA in complex biological samples where both enzymes may be present, as it becomes impossible to attribute the observed activity to a single protease. This is a critical consideration in studies where the distinct roles of HNE and PR3 are being investigated.
Performance Comparison: Chromogenic vs. Fluorogenic Substrates
The limitations of MeOSuc-AAPV-pNA extend beyond its specificity. As a chromogenic substrate, it relies on the spectrophotometric detection of p-nitroanilide (pNA) release at 405 nm.[1] While straightforward, this method often suffers from lower sensitivity compared to fluorogenic and other advanced methods.
Fluorogenic substrates, such as MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin) and MeOSuc-AAPV-AFC (7-amino-4-trifluoromethylcoumarin), offer a significant increase in sensitivity, allowing for the detection of lower enzyme concentrations. Furthermore, the development of Fluorescence Resonance Energy Transfer (FRET) substrates has enabled the design of highly specific probes for individual neutrophil serine proteases.
The following table summarizes the kinetic parameters of MeOSuc-AAPV-pNA and its alternatives, highlighting the superior performance of fluorogenic and FRET-based substrates.
| Substrate | Target Enzyme | Type | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MeOSuc-AAPV-pNA | Human Neutrophil Elastase | Chromogenic | 152 | Not Reported | [2] |
| Proteinase 3 | Chromogenic | Hydrolyzed | Not Reported | [1] | |
| MeOSuc-AAPV-AMC | Human Leukocyte Elastase | Fluorogenic | 362 | Not Reported | [3] |
| Abz-VADCADQ-EDDnp | Proteinase 3 | FRET | 1.8 | 1,100,000 | [4] |
| Abz-APEEIMRRQ-EDDnp | Human Neutrophil Elastase | FRET | 2.5 | 840,000 | [4] |
Other Noteworthy Limitations of MeOSuc-AAPV-pNA
Beyond specificity and sensitivity, researchers should be aware of other practical limitations associated with MeOSuc-AAPV-pNA:
-
Solubility: It has low solubility in aqueous buffers, often requiring the use of organic solvents like DMSO, which may interfere with biological assays.[1]
-
Reaction Kinetics: As with many chromogenic substrates, the enzymatic reaction is continuous, and the timing of the reading can significantly impact the results. Stopping the reaction at a precise moment for endpoint assays can be challenging.[5]
-
Interference: The colorimetric signal can be affected by other substances in complex biological samples that absorb light at 405 nm.
Experimental Protocols: A Methodological Overview
To provide a practical context, the following are generalized protocols for measuring neutrophil elastase activity using both MeOSuc-AAPV-pNA and a fluorogenic alternative.
Protocol 1: Neutrophil Elastase Activity Assay using MeOSuc-AAPV-pNA (Chromogenic)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100).
-
Dissolve MeOSuc-AAPV-pNA in DMSO to create a stock solution (e.g., 20 mM). Further dilute in assay buffer to the desired working concentration (e.g., 1 mM).
-
Prepare a purified human neutrophil elastase standard of known concentration.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the enzyme standard or sample to the appropriate wells.
-
Initiate the reaction by adding 50 µL of the MeOSuc-AAPV-pNA working solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each well.
-
Generate a standard curve by plotting the reaction rate against the concentration of the neutrophil elastase standard.
-
Determine the enzyme concentration in the samples by interpolating their reaction rates on the standard curve.
-
Protocol 2: Neutrophil Elastase Activity Assay using MeOSuc-AAPV-AMC (Fluorogenic)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0).[6]
-
Dissolve MeOSuc-AAPV-AMC in DMSO to create a stock solution (e.g., 10 mM). Further dilute in assay buffer to the desired working concentration (e.g., 100 µM).[6]
-
Prepare a purified human neutrophil elastase standard of known concentration.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme standard or sample to the appropriate wells of a black 96-well microplate.
-
Initiate the reaction by adding 50 µL of the MeOSuc-AAPV-AMC working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at regular intervals using a fluorescence microplate reader.[6]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (ΔRFU/min) for each well.
-
Generate a standard curve and determine the enzyme concentration in the samples as described for the chromogenic assay.
-
Visualizing the Broader Context: Signaling and Experimental Workflow
To better understand the biological relevance and the experimental process, the following diagrams illustrate the inflammatory pathway involving neutrophil elastase and PR3, and a typical experimental workflow for comparing protease substrates.
Caption: Role of HNE and PR3 in inflammation.
Caption: Workflow for comparing protease substrates.
Conclusion: Making an Informed Choice
While MeOSuc-AAPV-pNA can be a cost-effective tool for preliminary or general protease activity screening, its inherent limitations, particularly its lack of specificity and lower sensitivity, necessitate careful consideration. For research that aims to dissect the individual contributions of neutrophil elastase and proteinase 3 in biological processes or for the development of specific inhibitors, the use of highly specific fluorogenic or FRET-based substrates is strongly recommended. By understanding the performance characteristics of each available tool, researchers can ensure the generation of accurate, reproducible, and meaningful data in the complex field of inflammation research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 显色法蛋白质印迹底物-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elastase Assays: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is crucial for advancing studies in inflammatory diseases, pancreatitis, and lung disorders. Choosing the right assay method from a variety of available options is a critical decision that impacts experimental outcomes, budget, and time. This guide provides a comprehensive comparison of the most common elastase assay methods: Enzyme-Linked Immunosorbent Assay (ELISA), colorimetric assays, and fluorometric assays, with a focus on their cost-benefit profiles and supporting experimental data.
This guide delves into the principles, performance characteristics, and protocols of each method to aid in selecting the most appropriate assay for your research needs.
At a Glance: Comparison of Elastase Assay Methods
| Feature | ELISA | Colorimetric Assay | Fluorometric Assay |
| Principle | Antigen-antibody interaction | Enzymatic cleavage of a chromogenic substrate | Enzymatic cleavage of a fluorogenic substrate |
| Primary Measurement | Elastase concentration | Elastase activity | Elastase activity |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate | Very High (sub-nanomolar) |
| Specificity | High (antibody-dependent) | Moderate to High (substrate-dependent) | High (substrate-dependent) |
| Cost | Moderate to High | Low to Moderate | High |
| Time per Assay | Longer (multiple incubation steps) | Shorter (typically < 1 hour) | Shorter (real-time or endpoint) |
| Throughput | High (96-well and 384-well plates) | High | High |
| Equipment | Microplate reader | Spectrophotometer or microplate reader | Fluorometer or fluorescent microplate reader |
In-Depth Analysis of Elastase Assay Methods
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique to quantify the concentration of an antigen (in this case, elastase) in a sample. The sandwich ELISA is the most common format for elastase detection.
Workflow of a Typical Sandwich ELISA:
Figure 1. Workflow of a sandwich ELISA for elastase detection.
Performance Data:
| Elastase Type | Sample Type | Sensitivity | Assay Range |
| Human Neutrophil Elastase | Serum, Plasma, Cell Culture Supernates | <50 pg/mL - 0.188 ng/mL[1][2] | 0.313 - 20 ng/mL[2] |
| Human Pancreatic Elastase-1 (fecal) | Stool | - | >200 µg/g (Normal)[3] |
Cost-Benefit Analysis:
-
Benefits: High sensitivity and specificity make ELISAs ideal for detecting low concentrations of elastase. They are also well-suited for high-throughput screening. The availability of commercial kits simplifies the workflow and ensures consistency.[4]
-
Costs: ELISA kits can be more expensive than colorimetric assay reagents. The multi-step protocol results in a longer assay time.
Colorimetric Assays
Colorimetric assays measure elastase activity based on the cleavage of a chromogenic substrate. A common substrate is N-Succinyl-Ala-Ala-Ala-p-nitroanilide, which releases the yellow-colored p-nitroaniline upon cleavage by elastase.
Workflow of a Typical Colorimetric Elastase Assay:
References
- 1. mdpi.com [mdpi.com]
- 2. Item - Cost-effectiveness analysis of genomic tests: what are the methods challenges? - The University of Sheffield - Figshare [orda.shef.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
